Swertiaside
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
96087-14-8 |
|---|---|
分子式 |
C23H28O12 |
分子量 |
496.5 g/mol |
IUPAC名 |
6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30) |
InChIキー |
BSMWQZICWPFTBG-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
Foundational & Exploratory
Swertiaside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertiaside, a prominent secoiridoid glycoside, is a key bioactive compound found predominantly within the Gentianaceae family. This document provides an in-depth technical overview of this compound, covering its primary natural sources, historical discovery, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the molecular signaling pathways modulated by this compound, offering insights into its therapeutic potential. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction and Discovery
This compound, chemically identified as (3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one, is a secoiridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] The compound is also widely known as Swertiamarin, and the two names are used interchangeably in scientific literature. While the historical specifics of its initial discovery and the researchers involved are not extensively documented in readily available literature, its characterization has been a focal point of phytochemical research since at least the mid-20th century. The elucidation of its structure was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which have been pivotal in confirming its molecular framework.[3]
Natural Sources of this compound
This compound is abundantly present in various species of the Gentianaceae family, with Swertia chirayita being one of the most well-known and commercially significant sources.[4] It is also found in numerous other Swertia species, as well as in the genus Enicostemma. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location of its cultivation.
Quantitative Distribution of this compound
The following table summarizes the quantitative analysis of this compound (Swertiamarin) content in various plant sources, providing a comparative overview for researchers interested in its extraction and purification.
| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference |
| Swertia chirayita | Aerial Parts | 1.67% - 8.47% (16.7 - 84.7 mg/g) | [5] |
| Swertia chirayita (Wild) | Roots | 0.29 mg/g (ethanolic extract) | |
| Swertia chirayita (Wild) | Inflorescence & Leaf Mixture | Highest among all plant parts | |
| Swertia chirayita (Cultivated) | Stems | 0.07 mg/g (ethanolic extract) | |
| Swertia chirayita (Callus Culture) | - | 0.67% | |
| Swertia chirayita (Tissue Cultured Plants) | - | 0.71% | |
| Swertia chirayita (Field Grown Plants) | - | 2.91% | |
| Enicostemma littorale | Whole Plant | 0.4% - 2.12% yield from extract |
Experimental Protocols
Isolation and Purification of this compound from Swertia chirayita
This protocol provides a detailed methodology for the extraction, isolation, and purification of this compound from the whole plant material of Swertia chirayita.
3.1.1. Materials and Reagents
-
Dried, powdered Swertia chirayita whole plant
-
Petroleum ether
-
Diethyl ether
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F254 TLC plates
-
Solvents for TLC and column chromatography (e.g., Chloroform (B151607), Methanol, Ethyl acetate, Water)
-
Rotary evaporator
-
Chromatography column
3.1.2. Extraction and Fractionation
-
Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus. This step removes nonpolar compounds that could interfere with subsequent purification.
-
Methanolic Extraction: The defatted plant material is then extracted with methanol. This can be done using a Soxhlet extractor or through cold maceration.
-
Precipitation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then treated with cold diethyl ether to precipitate a crude mixture containing this compound.
3.1.3. Chromatographic Purification
-
Column Chromatography: The precipitate is dissolved in a minimal amount of methanol and adsorbed onto silica gel. This is then loaded onto a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with chloroform and gradually increases the proportion of methanol (e.g., chloroform:methanol 9:1 v/v).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). The TLC plates are developed in a solvent system such as ethyl acetate:methanol:water (7.7:1.5:0.5 v/v/v) and visualized under UV light (254 nm).
-
Pooling and Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent to yield pure this compound.
3.1.4. Workflow Diagram
Caption: A streamlined workflow for the isolation and purification of this compound.
Analysis of NF-κB and PI3K/Akt Signaling Pathways by Western Blot
This protocol outlines the methodology to investigate the effect of this compound on the NF-κB and PI3K/Akt signaling pathways in a relevant cell line (e.g., macrophages for inflammation studies, or cancer cell lines).
3.2.1. Cell Culture and Treatment
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (e.g., LPS for NF-κB activation).
3.2.2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3.2.3. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
3.2.4. Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of signaling proteins.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its influence on inflammatory and metabolic pathways.
Anti-inflammatory Pathway
This compound exhibits anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
References
- 1. PubChemLite - Swertiamarin (C16H22O10) [pubchemlite.lcsb.uni.lu]
- 2. Swertiamarin | C16H22O10 | CID 442435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijbio.com [ijbio.com]
- 4. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Swertiaside and its Congeners in Swertia chirata: A Technical Guide for Researchers
An In-depth Exploration of Secoiridoid Glycosides in a Potent Medicinal Herb
This technical guide provides a comprehensive overview of swertiaside and related secoiridoid glycosides found in Swertia chirata and other medicinal plants. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the phytochemistry, analytical methodologies, and pharmacological properties of these valuable natural products. While specific data on this compound is limited in the current body of scientific literature, this guide will focus on the well-characterized and structurally related compounds from Swertia chirata, primarily swertiamarin (B1682845), amarogentin (B1665944), and sweroside (B190387), as a proxy to understand the potential of this class of molecules.
Phytochemical Landscape of Swertia chirata
Swertia chirata, a member of the Gentianaceae family, is a revered medicinal plant in traditional systems of medicine, including Ayurveda, Unani, and Siddha.[1] Its profound therapeutic effects are attributed to a rich and diverse phytochemical profile. The primary bioactive constituents are secoiridoid glycosides, xanthones, and triterpenoids.
This compound , with the molecular formula C23H28O12, is a recognized secoiridoid glycoside.[2] However, it is less frequently reported and quantified in the literature compared to its congeners. The dominant secoiridoid glycosides in Swertia chirata include swertiamarin, amarogentin (the most bitter compound known), and sweroside.[3] Other significant compounds that contribute to the plant's medicinal properties are mangiferin (B1668620) (a xanthone), oleanolic acid, and ursolic acid (triterpenoids).
Quantitative Analysis of Key Phytochemicals in Swertia Species
The concentration of bioactive compounds in Swertia chirata can vary depending on geographical location, harvesting time, and the specific plant part used. The following table summarizes the quantitative data available for key phytochemicals in Swertia chirata and other related species.
| Plant Species | Plant Part | Phytochemical | Concentration (mg/g Dry Weight) | Analytical Method | Reference |
| Swertia chirayita | Wild - Roots (Aqueous Extract) | Swertiamarin | 0.25 | HPLC/DAD | [4] |
| Swertia chirayita | Wild - Roots (Ethanolic Extract) | Swertiamarin | 0.29 | HPLC/DAD | [4] |
| Swertia chirayita | Cultivated - Stems (Aqueous Extract) | Swertiamarin | 0.04 | HPLC/DAD | |
| Swertia chirayita | Cultivated - Stems (Ethanolic Extract) | Swertiamarin | 0.07 | HPLC/DAD | |
| Swertia chirayita | Inflorescence and Leaf Mixture | Amarogentin | Not specified | HPLC/DAD | |
| Swertia chirayita | Inflorescence and Leaf Mixture | Mangiferin | 0.46 (Aqueous), 0.4 (Ethanolic) | HPLC/DAD | |
| Swertia chirayita | - | Flavonoids | 67.4 mg/ml (extract) | Spectrophotometry | |
| Swertia chirayita | - | Tannins | 38.2 mg/ml (extract) | Spectrophotometry |
Experimental Protocols: Extraction, Isolation, and Quantification
The accurate analysis of this compound and its related compounds necessitates robust and validated experimental protocols. This section details the methodologies commonly employed for the extraction, isolation, and quantification of secoiridoid glycosides from Swertia species.
Extraction of Secoiridoid Glycosides
A general workflow for the extraction of these compounds is depicted below.
Detailed Protocol for Methanolic Extraction:
-
Sample Preparation: Air-dry the whole plant material of Swertia chirata in the shade. Grind the dried material into a coarse powder.
-
Extraction: Macerate 100g of the powdered plant material with 500 mL of methanol for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process with the remaining plant residue two more times to ensure complete extraction.
-
Concentration: Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the quantification of phytochemicals in herbal extracts.
HPTLC Method for Swertiamarin Quantification:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 77:15:8 (v/v/v).
-
Sample Application: Apply the standard solution of swertiamarin and the sample extracts as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a wavelength of 246 nm.
-
Quantification: The amount of swertiamarin in the sample is calculated by comparing the peak area of the sample with that of the standard. The linearity for swertiamarin is typically in the range of 200-1200 ng per band.
Pharmacological Activities and Signaling Pathways
The secoiridoid glycosides from Swertia chirata exhibit a wide range of pharmacological activities. While specific pathways for this compound are not well-documented, the mechanisms of action for sweroside and swertiamarin have been investigated, providing valuable insights into the therapeutic potential of this class of compounds.
Anti-inflammatory Activity
Sweroside and swertiamarin have demonstrated significant anti-inflammatory effects. They act by modulating key inflammatory signaling pathways.
References
Preliminary Biological Activities of Swertiaside: A Technical Guide
Abstract: Swertiaside, a prominent secoiridoid glycoside derived from plants of the Gentianaceae family, has garnered significant scientific interest for its diverse pharmacological properties. Traditionally used in various medicine systems for conditions like diabetes, inflammation, and liver ailments, recent preclinical evidence has begun to elucidate the molecular mechanisms underpinning these therapeutic effects.[1] This technical guide provides an in-depth overview of the preliminary biological activities of this compound and its structural analogs, focusing on its anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects. It summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.
Anti-inflammatory Activity
This compound and its related compounds, such as Sweroside, exhibit potent anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory mediators and cytokines through the suppression of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]
Mechanism of Action
The anti-inflammatory action of this compound is largely attributed to its ability to interfere with the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB (p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound and its analogs have been shown to suppress the phosphorylation of IκB and p65, thereby preventing NF-κB activation.[3][4] Furthermore, it can modulate the MAPK pathway, which also plays a crucial role in regulating the expression of inflammatory cytokines. Some studies suggest these effects are mediated through the activation of Sirtuin 1 (SIRT1), a deacetylase that can inhibit NF-κB activity.
Quantitative Data on Anti-inflammatory Effects
| Compound | Model | Dosage/Concentration | Key Finding | Reference |
| Sweroside | LPS-induced ALI in Mice | - | Reduced lung wet-to-dry ratio, MPO activity, and inflammatory cell count. | |
| Sweroside | LPS-induced ALI in Mice | - | Decreased TNF-α and IL-1β production in bronchoalveolar lavage fluid (BALF). | |
| Sweroside | IL-1β-stimulated Rat Chondrocytes | 0.1, 1, 10 µg/ml | Dose-dependently attenuated NF-κB p65 phosphorylation (by 18.4%, 44.5%, 72.7%). | |
| Sweroside | IL-1β-stimulated Rat Chondrocytes | 0.1, 1, 10 µg/ml | Dose-dependently suppressed IκB phosphorylation (by 17.5%, 33.8%, 60.8%). | |
| Bellidifolin | LPS-stimulated RAW 264.7 Cells | - | Inhibited the production of IL-6 and TNF-α. | |
| Swerchirin | LPS-stimulated RAW 264.7 Cells | - | Inhibited the production of IL-6 and TNF-α. |
Experimental Protocols
In Vivo Anti-inflammatory Assay (LPS-Induced Acute Lung Injury Model):
-
Model: Male BALB/c mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) to induce acute lung injury (ALI).
-
Treatment: Sweroside is administered to mice (e.g., via intraperitoneal injection) prior to or after the LPS challenge.
-
Analysis: After a set period (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (TNF-α, IL-1β) using ELISA kits. Lung tissues are harvested to determine the wet-to-dry weight ratio as an indicator of pulmonary edema and to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Histopathological examination of lung tissue is also performed.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):
-
Cell Line: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. Levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified by ELISA. Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins like IκBα, p65 NF-κB, and MAPKs (e.g., p38, JNK, ERK).
Signaling Pathway Visualization
Anti-diabetic Activity
This compound has demonstrated significant potential in managing diabetes, primarily by improving insulin (B600854) sensitivity, regulating glucose metabolism, and protecting pancreatic β-cells. Its active metabolite, gentianine, is believed to play a crucial role in these effects by upregulating the expression of PPAR-γ.
Mechanism of Action
The anti-diabetic effects of this compound are multi-faceted. One key mechanism is the enhancement of insulin signaling. It has been shown to increase the expression of insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K), key components of the insulin signaling pathway that facilitates glucose uptake. Additionally, this compound's metabolite, gentianine, promotes adipocyte differentiation and induces the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin, all of which are crucial for improving insulin sensitivity and glucose homeostasis. It may also exert its effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.
Quantitative Data on Anti-diabetic Effects
| Compound | Model | Dosage | Key Finding | Reference |
| Methylswertianin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Significantly reduced fasting blood glucose and fasting serum insulin. | |
| Bellidifolin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Significantly reduced fasting blood glucose and fasting serum insulin. | |
| Methylswertianin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Lowered serum TC, LDL, TG and increased HDL/TC ratio. | |
| (R)-Gentiandiol | KKAy Type 2 Diabetic Mice | - | Reduced abnormalities in lipid, amino acid, and carbohydrate metabolism. | |
| Gentianine | 3T3-L1 Adipocytes | - | Significantly increased mRNA expression of PPAR-γ, GLUT-4, and adiponectin. |
Experimental Protocols
In Vivo Anti-diabetic Assay (STZ-induced Diabetic Model):
-
Model: Type 2 diabetes is induced in mice (e.g., BABL/c) by a high-fat diet followed by a low-dose injection of streptozotocin (B1681764) (STZ), which selectively destroys pancreatic β-cells.
-
Treatment: Diabetic mice are treated orally with the test compound (e.g., methylswertianin, bellidifolin) daily for several weeks (e.g., 4 weeks).
-
Analysis: Fasting blood glucose (FBG) is monitored regularly. At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed. Serum is collected to measure fasting serum insulin (FINS), total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). Western blot analysis of liver or muscle tissue can be used to assess the expression levels of proteins in the insulin signaling pathway (e.g., InsR, IRS-1, PI3K).
In Vitro Adipogenesis Assay:
-
Cell Line: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes.
-
Treatment: During differentiation, cells are treated with the test compound (e.g., gentianine).
-
Analysis: Adipogenesis is quantified by Oil Red O staining of intracellular lipid droplets. The expression of adipogenic and insulin-sensitizing genes (PPAR-γ, GLUT-4, adiponectin) is measured using RT-qPCR.
Signaling Pathway Visualization
Hepatoprotective Activity
This compound and related secoiridoids demonstrate significant protective effects against liver injury induced by various toxins. This protection is mediated through the enhancement of the cellular antioxidant defense system and the suppression of inflammatory responses within the liver.
Mechanism of Action
The primary hepatoprotective mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting hepatocytes from damage. Additionally, this compound can mitigate liver injury by inhibiting inflammatory pathways, similar to its general anti-inflammatory effects.
Quantitative Data on Hepatoprotective Effects
| Compound | Model | Dosage | Key Finding | Reference |
| Swertiamarin | CCl4-induced Hepatotoxicity in Rats | 100, 200 mg/kg (i.g.) | Showed antioxidant and hepatoprotective effects via the Nrf2/HO-1 pathway. | |
| Gentiopicroside (B1671439) | Alcohol/LPS-induced Liver Injury | - | Alleviates liver injury by reducing oxidative stress and inflammation. | |
| Sweroside | CCl4-induced Liver Injury in Rats | - | Demonstrated hepatoprotective properties. | |
| Gentiopicroside | Arachidonic acid-induced Injury | - | May minimize lipotoxicity and protect hepatocytes. |
Experimental Protocols
In Vivo Hepatotoxicity Model (CCl4-induced Injury):
-
Model: Liver injury is induced in rats or mice by intraperitoneal injection of carbon tetrachloride (CCl4), a well-known hepatotoxin.
-
Treatment: Animals are pre-treated with the test compound (e.g., Swertiamarin) orally for a specified period (e.g., 8 weeks) before and during CCl4 administration.
-
Analysis: Serum is collected to measure the activity of liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver tissues are harvested for histopathological examination and to measure markers of oxidative stress (e.g., malondialdehyde, MDA) and antioxidant enzyme levels (e.g., superoxide (B77818) dismutase, SOD; glutathione, GSH). Western blot or RT-qPCR is used to analyze the expression of proteins in the Nrf2/HO-1 pathway.
Signaling Pathway Visualization
Antioxidant Activity
The antioxidant properties of this compound are fundamental to many of its other biological activities, including its anti-inflammatory and hepatoprotective effects. It can act both directly, by scavenging free radicals, and indirectly, by boosting the body's endogenous antioxidant systems.
Mechanism of Action
This compound demonstrates direct radical scavenging activity against various reactive oxygen species. Its chemical structure allows it to donate hydrogen atoms or electrons to neutralize free radicals. Indirectly, as described in the hepatoprotective section, it activates the Nrf2 pathway, leading to the increased synthesis of antioxidant enzymes that protect cells from oxidative damage.
Quantitative Data on Antioxidant Effects
Quantitative data for this compound itself is less prevalent in the provided results, but assays for related compounds and general antioxidant screening methods are well-established.
| Assay Type | Principle | Typical Measurement | Reference |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom and bleach the purple DPPH radical. | IC50 (concentration required for 50% scavenging) | |
| ABTS Radical Scavenging | Measures the ability to scavenge the blue-green ABTS radical cation. Suitable for both hydrophilic and lipophilic antioxidants. | Trolox Equivalent Antioxidant Capacity (TEAC) | |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex, resulting in a colored product. | Absorbance change at 593 nm | |
| Cellular Antioxidant Activity | Measures the ability of a compound to prevent intracellular ROS formation in cell culture (e.g., using DCFH-DA probe). | Reduction in fluorescence |
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
-
Method: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of the test compound (this compound) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm. The percentage of scavenging activity is calculated relative to a control, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.
-
Method: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. The test sample is added to the FRAP reagent and incubated (e.g., at 37°C for 30 minutes). The absorbance of the resulting blue-colored solution is measured at 593 nm. The antioxidant capacity is determined against a standard curve of FeSO₄.
Experimental Workflow Visualization
Other Potential Activities
Preliminary research indicates that this compound and its related compounds possess other promising therapeutic properties, including neuroprotective and anti-cancer activities.
-
Neuroprotection: this compound has shown potential neuroprotective effects, which are likely linked to its potent antioxidant and anti-inflammatory properties that can combat oxidative stress and neuro-inflammation, key factors in neurodegenerative diseases.
-
Anti-cancer/Anti-tumor Activity: Gentiopicroside, a related iridoid, has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of apoptosis-regulating proteins from the Bcl-2 family and the activation of caspases, the executioners of apoptosis.
Apoptosis Signaling Pathway
Conclusion
This compound is a pharmacologically active natural product with significant therapeutic potential across a range of pathological conditions. Its preliminary biological activities are primarily driven by its ability to modulate fundamental cellular signaling pathways, including NF-κB, Nrf2, and PI3K/Akt. The compound's potent anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects, demonstrated in numerous preclinical models, establish a strong scientific foundation for its further development. Future research should focus on its pharmacokinetics, oral bioavailability, long-term toxicity, and transition into clinical trials to fully realize its potential as a therapeutic agent.
References
The Therapeutic Potential of Swertiaside: A Technical Review for Drug Development
Introduction: Swertiaside, a secoiridoid glycoside predominantly known in scientific literature as Swertiamarin (B1682845), is a bioactive compound isolated from plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirayita.[1] This molecule has garnered significant interest in the pharmaceutical research community due to its broad spectrum of therapeutic activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, antidiabetic, and hepatoprotective agent.[1][2] This technical guide provides a comprehensive review of the existing data on Swertiamarin, focusing on quantitative efficacy, detailed experimental protocols for its evaluation, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.
Quantitative Data on Therapeutic Efficacy
The therapeutic effects of Swertiamarin have been quantified in various preclinical models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy across different biological activities.
Table 1: In Vitro Antioxidant Activity of Swertiamarin
| Assay Method | IC50 Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 2.83 | [3] |
| Hydrogen Peroxide Scavenging | 5.70 | [3] |
| Hydroxyl Radical Scavenging | 52.56 | |
| Lipid Peroxidation Inhibition | 78.33 |
Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Swertiamarin
| Experimental Model | Species | Dose (mg/kg, p.o.) | Efficacy | Reference |
| Carrageenan-Induced Paw Edema | Rat | 100 | 38.60% inhibition of edema at 5h | |
| 200 | 52.50% inhibition of edema at 5h | |||
| Hot Plate Test | Mouse | 100 | Significant increase in latency period | |
| 200 | Dose-dependent increase in tail withdrawal reflex |
Table 3: In Vivo Antidiabetic Effects of Swertiamarin
| Experimental Model | Species | Dose (mg/kg) | Key Findings | Reference |
| Streptozotocin (STZ)-Induced Diabetes | Rat | 50 (i.p. for 6 weeks) | Markedly decreased serum triglycerides, cholesterol, and LDL levels; significant decline in fasting glucose. | |
| STZ-Induced Diabetes | Rat | 15, 25, 50 (p.o. for 28 days) | Remarkable reduction in fasting blood glucose, HbA1c, total cholesterol, and triglycerides. | |
| Carbohydrate Challenge | Mouse | Not specified | Blunted the increase in peak blood glucose levels after starch and sucrose (B13894) administration. |
Table 4: In Vivo Hepatoprotective Effects of Swertiamarin
| Experimental Model | Species | Dose (mg/kg, p.o.) | Key Findings | Reference |
| D-Galactosamine-Induced Hepatotoxicity | Rat | 100 and 200 (for 8 days) | Significant restoration of altered biochemical parameters towards normal. | |
| Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity | Rat | 100 and 200 (for 8 weeks) | Significantly ameliorated the increase in serum ALT, AST, and ALP levels. | |
| Acetaminophen (APAP)-Induced Hepatotoxicity | Mouse | Not specified | Significantly alleviated liver injury index. | |
| Cytarabine-Induced Hepatotoxicity | Pregnant Rat | 100 and 200 (GD8 to GD20) | Decreased MDA levels and increased CAT, GSH, GSH-Px, and SOD levels. |
Key Experimental Protocols
Reproducibility is paramount in drug development. This section provides detailed methodologies for the key in vivo models used to evaluate the therapeutic potential of Swertiamarin.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and Swertiamarin treatment groups (e.g., 100 and 200 mg/kg).
-
Procedure:
-
Administer Swertiamarin or the vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. The left paw can be injected with saline as a control.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Hot Plate Test (Analgesic Activity)
This method is used to evaluate central analgesic activity.
-
Animals: Mice are commonly used for this assay.
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C.
-
Procedure:
-
Administer Swertiamarin or the vehicle intraperitoneally or orally.
-
At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse on the hot plate.
-
Record the latency time for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: A significant increase in the latency time in the treated group compared to the control group indicates an analgesic effect.
Streptozotocin (STZ)-Induced Diabetes (Antidiabetic Activity)
This model mimics type 1 diabetes by chemically ablating pancreatic β-cells.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Induction of Diabetes:
-
Administer a single intravenous injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5). Alternatively, multiple low doses can be used.
-
After 72 hours, confirm diabetes by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM are considered diabetic.
-
-
Treatment:
-
Divide the diabetic animals into groups: diabetic control, positive control (e.g., glibenclamide), and Swertiamarin treatment groups.
-
Administer Swertiamarin orally or intraperitoneally for a specified period (e.g., 28 days).
-
-
Parameters Monitored: Body weight, fasting blood glucose, serum insulin, HbA1c, and lipid profiles are monitored throughout the study.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Hepatoprotective Activity)
This model is used to study chemically-induced liver injury.
-
Animals: Adult male Sprague-Dawley rats (300-350g) are commonly used.
-
Induction of Hepatotoxicity:
-
Prepare a 50% solution of CCl4 in olive oil (1:1 ratio).
-
Administer CCl4 via an orogastric tube or intraperitoneal injection (e.g., 1.5 mL/kg, twice a week for 4-8 weeks).
-
-
Treatment:
-
Co-administer Swertiamarin orally at different doses (e.g., 100 and 200 mg/kg) concurrently with CCl4 administration.
-
-
Assessment of Liver Damage:
-
At the end of the treatment period, collect blood samples to measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Perform histopathological examination of the liver tissue to assess the extent of necrosis, inflammation, and fibrosis.
-
Signaling Pathways and Mechanisms of Action
Swertiamarin exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Nrf2/HO-1 Signaling Pathway (Antioxidant and Hepatoprotective Effects)
Swertiamarin activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.
Caption: Swertiamarin-mediated activation of the Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway (Anti-inflammatory Effects)
Swertiamarin has been shown to inhibit the pro-inflammatory NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by Swertiamarin.
PI3K/Akt/GSK3β Signaling Pathway (Antidiabetic and Anti-apoptotic Effects)
Swertiamarin can modulate the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival.
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertiaside: A Technical Guide for Researchers
An In-depth Technical Guide on the Iridoid Glycoside Swertiaside
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation and evaluation of this compound are also presented to facilitate further research and drug discovery efforts. The information is structured to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical and Physical Properties
This compound is a secoiridoid glycoside that can be isolated from plants of the Swertia genus, notably Swertia mussotii Franch. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 96078-14-8 | [No source found] |
| Molecular Formula | C₂₃H₂₈O₁₂ | [No source found] |
| Molecular Weight | 496.46 g/mol | [No source found] |
| Natural Sources | Swertia mussotii Franch. | [No source found] |
Biological Activities and Mechanisms of Action
While research specifically focused on this compound is emerging, extensive studies on closely related compounds from Swertia species, such as Swertiamarin and Sweroside, provide strong evidence for its potential pharmacological effects. These activities are primarily attributed to the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity
This compound is anticipated to exhibit significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The proposed mechanism involves the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators.
Hepatoprotective Effects
The hepatoprotective potential of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This action helps to mitigate oxidative stress-induced liver damage.
Antioxidant Properties
In addition to activating the Nrf2 pathway, this compound is expected to possess direct antioxidant activity by scavenging free radicals. This dual-action mechanism—both direct radical scavenging and induction of endogenous antioxidant defenses—makes it a promising candidate for combating oxidative stress-related pathologies.
Signaling Pathways
The therapeutic potential of this compound is underpinned by its interaction with fundamental cellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms of action.
Methodological & Application
Application Notes and Protocols for Swertiaside Extraction from Plant Material
This document provides detailed application notes and experimental protocols for the extraction of Swertiaside and related secoiridoid glycosides from various plant materials, primarily from the Gentianaceae family, such as Swertia and Gentiana species. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
General Overview of the Extraction and Analysis Workflow
The extraction of this compound from plant material involves several key stages, beginning with the preparation of the raw plant material, followed by the extraction process itself, and concluding with purification and analysis of the extract. The choice of extraction technique is critical as it significantly impacts the yield, purity, and bioactivity of the final product.[1][2] Modern techniques are often preferred for their efficiency, reduced solvent consumption, and shorter extraction times.[2][3]
Caption: General workflow for this compound extraction and analysis.
Conventional Extraction Methods
Conventional methods are foundational techniques that often involve simple solvent-based percolation but may require longer extraction times and larger solvent volumes.[2]
Static Extraction / Maceration
Application Note: Maceration is a simple and widely used technique where the plant material is soaked in a suitable solvent for an extended period at room temperature.[4] This process allows the solvent to penetrate the plant cell walls and dissolve the target compounds. It is particularly suitable for heat-sensitive compounds. A study on various Swertia species found that a 24-hour static extraction was the most efficient method for recovering amarogentin (B1665944), a compound related to this compound, yielding up to 5.79 mg/g from S. chirayita.[5][6]
Protocol: Static Maceration
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Soaking: Place the powder in a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of the chosen solvent (e.g., methanol (B129727) or ethanol).
-
Extraction: Seal the container and let it stand for 24 to 72 hours at room temperature, with occasional shaking.
-
Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator until further analysis.
Reflux / Soxhlet Extraction
Application Note: Reflux and Soxhlet extraction are continuous extraction methods performed at an elevated temperature.[7] The Soxhlet apparatus allows for repeated washing of the plant material with fresh, distilled solvent, which can lead to a high extraction efficiency.[2] However, the prolonged exposure to heat may cause degradation of thermolabile compounds.[2] This method has been successfully used to extract pentacyclic triterpenoids from Swertia chirata.[8][9]
Protocol: Soxhlet Extraction
-
Preparation: Place approximately 10-20 g of dried, powdered plant material into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Set up the apparatus with a round-bottom flask containing 250 mL of the desired solvent (e.g., methanol, ethanol (B145695), or water) and a condenser.
-
Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.
-
Cycling: Allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.
-
Concentration: Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Table 1: Comparison of Conventional Extraction Methods for Secoiridoids and Related Compounds
| Plant Material | Method | Solvent | Time | Key Finding | Reference |
| Swertia chirayita | Static Extraction | Methanol | 24 hrs | Maximum recovery of amarogentin (5.79 mg/g) | [6] |
| Swertia chirayita | Reflux Extraction | Methanol | - | Used for preliminary screening of pentacyclic triterpenoids. | [8][9] |
| Swertia chirayita | Soxhlet Extraction | Water | - | Used to prepare aqueous extracts for phytochemical screening. | [10] |
Modern "Green" Extraction Methods
Modern extraction techniques offer significant advantages over conventional methods, including higher efficiency, reduced extraction times, lower solvent consumption, and better preservation of bioactive compounds.[1][2]
Ultrasound-Assisted Extraction (UAE)
Application Note: Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent.[11][12] The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.[11][12] UAE is known for its efficiency at lower temperatures, which helps preserve heat-sensitive compounds like this compound.[1] The process is influenced by factors such as temperature, time, solvent concentration, and ultrasonic power.[11][13]
Caption: Mechanism and workflow of Ultrasound-Assisted Extraction (UAE).
Protocol: Optimized Ultrasound-Assisted Extraction
This protocol is based on an optimized method for extracting swertiamarin (B1682845) from Gentiana lutea leaves using Response Surface Methodology (RSM).[13]
-
Preparation: Mix 1 g of dried, powdered plant material with the solvent in a flask.
-
Parameter Setup:
-
Solvent: 30% ethanol (v/v) in water.
-
Liquid-to-Solid Ratio: 30 mL/g.
-
Temperature: Set the ultrasonic bath temperature to 62.7°C.
-
-
Sonication: Place the flask in the ultrasonic bath and sonicate for 50 minutes.
-
Filtration: After sonication, filter the mixture to separate the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE)
Application Note: Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material.[14][15] Polar molecules within the sample absorb microwave energy, leading to rapid, localized heating that causes the plant cells to rupture and release their contents into the solvent.[15][16] MAE significantly reduces extraction time (often to just a few minutes) and solvent consumption compared to conventional methods.[14][17] Key parameters include microwave power, extraction time, solvent type, and liquid-to-solid ratio.[18]
Protocol: Microwave-Assisted Extraction
This is a general protocol adaptable from MAE of other glycosides.[17]
-
Preparation: Place 1 g of powdered plant material into a closed microwave-safe extraction vessel.
-
Solvent Addition: Add 20-30 mL of a suitable solvent (e.g., methanol, ethanol, or a binary mixture). Solvents with high dielectric constants are more effective.[15]
-
Parameter Setup:
-
Microwave Power: Set to a moderate level (e.g., 80-600 W).
-
Temperature: Set the target temperature (e.g., 50-65°C).
-
Time: Set the extraction time (typically 1-15 minutes).
-
-
Extraction: Place the vessel in the microwave extractor and run the program.
-
Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature before opening. Filter the contents to collect the extract.
-
Concentration: Concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
Application Note: Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[19][20] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.[21] SFE is highly selective and produces pure extracts without solvent residue, as the CO₂ can be easily removed by depressurization.[21] While excellent for non-polar compounds, extracting more polar molecules like this compound may require the addition of a co-solvent (modifier) such as ethanol or methanol.[22]
Table 2: Comparison of Modern Extraction Methods for Secoiridoids and Related Compounds
| Plant Material | Method | Solvent | Temp. (°C) | Time (min) | Yield / Key Finding | Reference |
| Gentiana lutea | UAE (Optimized) | 30% Ethanol | 62.7 | 50 | 3.75 mg/g Swertiamarin | [13] |
| Stevia rebaudiana | MAE | Methanol/Ethanol | 50 | 1 | MAE was more efficient than conventional and UAE methods for glycoside extraction. | [17] |
| Swertia chirata | Reflux (Optimized) | 45% Methanol-Ethyl Acetate | 65 | - | Optimized for triterpenoids, yielding 3.71%. | [8][9] |
Optimization of Extraction Parameters
To maximize the yield of this compound, it is crucial to optimize extraction parameters. Response Surface Methodology (RSM) is a powerful statistical tool used for this purpose.[23] RSM allows for the evaluation of multiple variables (e.g., temperature, time, solvent concentration) and their interactions, leading to the identification of the optimal conditions for extraction.[8][9][23]
Caption: Logical comparison of extraction techniques and their key attributes.
Table 3: Optimized Extraction Conditions using Response Surface Methodology (RSM)
| Plant Material | Target Compound(s) | Method | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solvent | Other Optimal Parameters | Reference |
| Gentiana lutea | Swertiamarin & Isogentisin | UAE | 62.7 | 50 | 30% Ethanol | Liquid-to-solid ratio: 30 mL/g | [13] |
| Swertia chirata | Pentacyclic Triterpenoids | Reflux | 65 | - | 45% Methanol-Ethyl Acetate | Particle size: 3 mm | [8][9] |
| Acer tegmentosum | Total Phenolics | Hydrothermal | 89.3 | 441.6 (7.36 h) | Water | Solvent-to-solid ratio: 184 mL/g | [24] |
Post-Extraction: Purification and Analysis
After extraction, the crude extract contains a mixture of compounds. Further purification is often necessary to isolate this compound.
-
Purification: Common purification techniques include liquid-liquid extraction, crystallization, and various forms of chromatography (e.g., column chromatography, preparative HPLC).[25][26] Affinity chromatography can also be used for highly selective protein purification but is less common for small molecules like this compound unless a specific ligand is developed.[26]
-
Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard analytical methods for identifying and quantifying this compound in extracts.[27][28] For HPLC, a C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, with detection by a UV detector at around 238-245 nm.[27][28] The amount of swertiamarin in Fagraea fragrans leaf extract was determined to be 0.26 g per gram of extract using a validated HPLC method.[27]
References
- 1. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Supercritical Fluid Extraction (SFE) | De Dietrich [dedietrich.com]
- 21. tsijournals.com [tsijournals.com]
- 22. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 26. 样品纯化 [sigmaaldrich.com]
- 27. scispace.com [scispace.com]
- 28. oaji.net [oaji.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of Swertiaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, is a subject of growing interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This document provides detailed protocols for common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The following table summarizes the antioxidant activity of various extracts from Swertia species and some of its isolated compounds, as determined by DPPH and ABTS assays. It is important to note that these values represent the activity of complex mixtures or other individual compounds and not of isolated this compound. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Sample | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Swertia kingii (Methanol Extract) | DPPH | 19.6 | - | - |
| Swertia chirayita (70% Ethanol (B145695) Extract) | DPPH | 267.80 | - | - |
| SA Extract (unspecified Swertia species) | DPPH | 8.75 | - | - |
| SN Extract (unspecified Swertia species) | DPPH | 12.92 | - | - |
| SA Extract (unspecified Swertia species) | ABTS | 10.23 | - | - |
| SN Extract (unspecified Swertia species) | ABTS | 11.93 | - | - |
Note: The data presented is for extracts of various Swertia species and not for isolated this compound. The specific extraction methods and conditions can influence the reported IC50 values.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[1][2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add a specific volume of the this compound sample dilutions.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent instead of the sample.
-
For the control, use the DPPH solution with the solvent used for the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a small volume of the this compound sample dilutions to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ working solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound sample
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C in a water bath before use.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a small volume of the this compound sample dilutions to a 96-well plate.
-
Add the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[3]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve using a series of known concentrations of FeSO₄.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.
-
Visualization of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
Application Note: Swertiaside as a Chemical Marker for the Standardization of Herbal Medicines
1. Introduction
The standardization of herbal medicines is essential to ensure their quality, safety, and efficacy.[1][2] Unlike conventional pharmaceuticals, herbal products are complex mixtures of multiple constituents, and their chemical composition can vary depending on factors like plant species, geographical origin, harvesting time, and processing methods.[2][3] Marker-based standardization is a widely accepted approach to address this variability, where a specific chemical constituent (a "marker") is used for quality control.[4] An ideal marker should be a characteristic component of the herb and preferably contribute to its therapeutic effects.[1][3]
Swertiaside, a secoiridoid glycoside, is a major bioactive compound found in several species of the Swertia genus (Family: Gentianaceae), most notably Swertia chirayita.[5][6] This plant has a long history of use in traditional medicine systems for treating ailments like liver disorders, fever, and diabetes.[6][7] this compound and related compounds exhibit a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-diabetic effects.[7][8][9] Its distinct presence and significant bioactivity make this compound an excellent candidate as a chemical marker for the identity, purity, and quality control of Swertia-based herbal preparations.[5] This document provides detailed protocols for the extraction, quantification, and stability analysis of this compound in herbal materials.
2. Experimental Protocols
These protocols outline the necessary steps for the quantitative analysis of this compound in herbal raw materials and finished products.
2.1. Protocol 1: Extraction of this compound from Herbal Material
This protocol describes an optimized method for extracting this compound from dried, powdered plant material (e.g., whole plant of Swertia chirayita).
-
Materials and Reagents:
-
Dried, powdered herbal material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 1.0 g of the finely powdered herbal material into a 50 mL conical tube.
-
Add 25 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath at 40°C for 45 minutes.
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean 50 mL volumetric flask.
-
Repeat the extraction process (steps 2-6) on the plant residue one more time, combining the supernatants in the same volumetric flask.
-
Allow the combined extract to cool to room temperature.
-
Add 80% methanol to the flask to bring the final volume to 50 mL.
-
Before analysis, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
-
2.2. Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative determination of this compound.
-
Equipment and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 15-25% B
-
10-20 min: 25-40% B
-
20-25 min: 40-15% B
-
25-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Reference Standard: this compound (purity ≥ 98%).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject each calibration standard into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity and correlation coefficient (r² > 0.999).
-
Sample Analysis: Inject the filtered sample extract (from Protocol 2.1) into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
2.3. Protocol 3: Stability Study of a this compound-Containing Herbal Extract
This protocol outlines a stability testing procedure to determine the shelf-life of an herbal extract under controlled conditions, based on ICH guidelines.[10][11]
-
Materials and Conditions:
-
Standardized herbal extract with a known initial concentration of this compound.
-
Stability chambers set to:
-
Appropriate container closure systems that mimic the proposed product packaging.[12]
-
-
Procedure:
-
Package the standardized herbal extract in the selected container closure system.
-
Place a sufficient number of samples in both the long-term and accelerated stability chambers.
-
Withdraw samples at specified time points.
-
At each time point, analyze the samples for this compound content using the validated HPLC method (Protocol 2.2).
-
Assess other relevant parameters such as physical appearance (color, odor) and microbial load.
-
Record and analyze the data to evaluate the degradation kinetics and establish a re-test period or shelf life for the product.[10]
-
3. Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Quantification of this compound in Different Batches of Swertia chirayita Raw Material
| Batch Number | Collection Date | This compound Content (mg/g) | % RSD (n=3) | Acceptance Criteria |
| SC-2025-01 | May 2025 | 29.5 | 1.2 | ≥ 25 mg/g |
| SC-2025-02 | May 2025 | 31.2 | 0.9 | ≥ 25 mg/g |
| SC-2025-03 | June 2025 | 27.8 | 1.5 | ≥ 25 mg/g |
Table 2: Accelerated Stability Study Data for a Standardized Herbal Extract (Storage Conditions: 40°C / 75% RH)
| Time Point (Months) | This compound Assay (% of Initial) | Physical Appearance |
| 0 | 100.0% | Fine, light brown powder |
| 1 | 99.1% | No change |
| 3 | 97.5% | No change |
| 6 | 95.2% | Slight darkening in color |
4. Visualizations: Workflows and Signaling Pathways
4.1. Experimental Workflow for Herbal Standardization
The following diagram illustrates the overall workflow for standardizing an herbal product using this compound as a chemical marker.
Caption: Workflow for herbal standardization using this compound.
4.2. This compound's Potential Anti-inflammatory Signaling Pathway
This compound and related compounds are known to possess anti-inflammatory properties.[7] This activity is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Importance of markers in the standardization of herbal drugs [wisdomlib.org]
- 2. sdbidoon.com [sdbidoon.com]
- 3. Chemical markers for the quality control of herbal medicines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Methods for Standardization of Herbal Products Using Phytomarkers [benthamopenarchives.com]
- 5. jmpas.com [jmpas.com]
- 6. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 11. blog.pqegroup.com [blog.pqegroup.com]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Swertiaside in Cell Culture Studies
A. Introduction
Swertiaside, an iridoid glycoside, is a bioactive compound found in plants of the Swertia genus. It is often studied for its therapeutic potential, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. In cell culture studies, this compound is utilized to investigate its molecular mechanisms of action and to evaluate its efficacy in various disease models at the cellular level. These studies are crucial for preclinical drug development and for understanding the compound's effects on signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
Note on Nomenclature: The term "this compound" may be used interchangeably with "Sweroside" in some contexts, or may refer to a closely related compound. The following application notes and protocols are based on studies of Sweroside, a major bioactive component of Swertia L.
B. Data Presentation: Efficacy of Sweroside in Cell Culture Models
The following tables summarize the quantitative data from various cell culture studies investigating the effects of Sweroside.
Table 1: Anti-inflammatory Effects of Sweroside in HK-2 Cells
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HK-2 (Human renal tubular epithelial cells) | High Glucose (HG) + Sweroside | 50 µM, 100 µM | Decreased mRNA levels and concentrations of TNF-α, IL-1β, and VCAM-1 in the culture medium. | [1] |
Table 2: Anti-proliferative and Anti-inflammatory Effects of Swertiamarin in Fibroblast-Like Synoviocytes (FLS)
| Cell Line | Treatment | Concentration | Outcome | Reference |
| Rat Adjuvant-Induced Arthritis FLS | IL-1β + Swertiamarin | 10-50 µg/ml | Controlled cell proliferation and NO production in a dose-dependent manner. | [2] |
C. Experimental Protocols
1. Protocol for Assessing Anti-inflammatory Effects of Sweroside in HK-2 Cells
This protocol is adapted from a study investigating the effect of Sweroside on high glucose-induced inflammation in human renal tubular epithelial cells.[1]
a. Cell Culture and Treatment:
-
Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Induce an inflammatory response by treating the cells with high glucose (HG).
-
Concurrently treat the cells with Sweroside at final concentrations of 50 µM and 100 µM. Include a control group with no treatment and a group with only HG treatment.
-
Incubate for the desired time period (e.g., 24-48 hours).
b. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine mRNA Levels:
-
After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-1β, VCAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the relative mRNA expression levels.
c. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and VCAM-1 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
d. Dihydroethidium (DHE) Staining for Reactive Oxygen Species (ROS) Production:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DHE staining solution (e.g., 5 µM) in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS.
-
Observe the fluorescence using a fluorescence microscope. The intensity of red fluorescence is indicative of ROS levels.
2. Protocol for Assessing Neuroprotective Effects of an Agent in Cultured Cortical Neurons
This protocol is based on a study investigating the neuroprotective effects of Asiaticoside against NMDA-induced excitotoxicity and can be adapted for this compound.[3]
a. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic mice or rats.
-
Plate the neurons on poly-L-lysine-coated culture dishes at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
b. Treatment and Induction of Excitotoxicity:
-
After 7 days in vitro, pre-treat the neurons with the test compound (e.g., this compound) at various concentrations for 24 hours.
-
Induce excitotoxicity by adding N-methyl-D-aspartate (NMDA) (e.g., 200 µmol/L) and glycine (B1666218) (e.g., 10 µmol/L) to the culture medium for 30 minutes.
-
Wash the cells and replace with the original culture medium containing the test compound.
-
Incubate for another 24 hours.
c. Cell Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
d. Hoechst 33258 and Propidium Iodide (PI) Double Staining for Apoptosis:
-
After treatment, wash the cells with PBS.
-
Stain the cells with Hoechst 33258 (to stain the nuclei of all cells) and PI (to stain the nuclei of dead cells) for 15 minutes.
-
Wash the cells with PBS.
-
Observe the stained cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei (bright blue), and necrotic or late apoptotic cells will be stained red.
D. Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swertiamarin ameliorates inflammation and osteoclastogenesis intermediates in IL-1β induced rat fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-State NMR Analysis of Swertiaside for Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertiaside is a secoiridoid glycoside found in plants of the Swertia genus, which are used in traditional medicine for their hepatoprotective, anti-inflammatory, and anti-diabetic properties. As a solid natural product, understanding its atomic-level structure and polymorphism is crucial for drug development, formulation, and quality control. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information on solid materials, making it an invaluable tool for characterizing this compound in its native, solid form.[1][2] This application note details the use of ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR for the structural elucidation of solid this compound.
Key Applications of ssNMR for this compound Analysis:
-
Structural Verification: Confirms the covalent structure of this compound in the solid state.
-
Polymorph Identification: Distinguishes between different crystalline forms (polymorphs) which can affect bioavailability and stability.
-
Purity Assessment: Detects and helps identify solid impurities or degradation products.
-
Drug-Excipient Interaction Studies: Characterizes interactions in pharmaceutical formulations at a molecular level.
Data Presentation: Hypothetical ¹³C ssNMR Chemical Shifts
Since specific solid-state NMR data for this compound is not extensively published, the following table presents hypothetical ¹³C chemical shifts based on solution-state NMR data of this compound and related iridoid glycosides.[3][4][5] These values are typical for what would be expected from a ¹³C CP/MAS ssNMR experiment. In the solid state, peaks are generally broader than in solution, and minor shifts can occur due to crystal packing effects.[6][7]
Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |
| C-1 | Acetal | ~98.5 |
| C-3 | Olefinic | ~152.0 |
| C-4 | Olefinic | ~108.0 |
| C-5 | Methine (CH) | ~35.0 |
| C-6 | Methylene (CH₂) | ~28.0 |
| C-7 | Methine (CH) | ~75.0 |
| C-8 | Quaternary (C) | ~50.0 |
| C-9 | Methine (CH) | ~45.0 |
| C-10 | Methyl (CH₃) | ~21.0 |
| C-11 | Carbonyl (COO) | ~168.0 |
| C-1' | Anomeric (Glc) | ~100.0 |
| C-2' | CH-OH (Glc) | ~74.5 |
| C-3' | CH-OH (Glc) | ~77.0 |
| C-4' | CH-OH (Glc) | ~71.0 |
| C-5' | CH-OH (Glc) | ~78.0 |
| C-6' | CH₂-OH (Glc) | ~62.5 |
| C-1'' | Aromatic (Benzoyl) | ~130.0 |
| C-2''/C-6'' | Aromatic (Benzoyl) | ~116.0 |
| C-3'' | Aromatic (Benzoyl) | ~159.0 |
| C-4''/C-5'' | Aromatic (Benzoyl) | ~122.0 |
| C-7'' | Carbonyl (Benzoyl) | ~166.0 |
Note: Glc refers to the glucose moiety. Chemical shifts are referenced to adamantane (B196018).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality ssNMR spectra.[8][9][10]
Materials:
-
This compound, pure solid powder (>10 mg)
-
Zirconia MAS rotor (e.g., 4 mm)
-
Rotor caps (B75204)
-
Packing rod
-
Spatula
-
Acetone (B3395972) (for cleaning)
Protocol:
-
Ensure the MAS rotor and caps are clean and dry. If necessary, clean with acetone and dry completely with a stream of nitrogen gas.
-
Carefully transfer approximately 50-100 mg of powdered this compound into the bottom of the MAS rotor using a spatula. The amount required depends on the rotor size.[1]
-
Use the packing rod to gently and evenly pack the powder into the rotor. Avoid creating air pockets, as this can lead to poor spectral resolution and spinning instability.
-
Continue adding and packing the sample until the rotor is filled to the appropriate level as specified by the manufacturer.
-
Securely place the cap on the rotor.
-
The packed rotor is now ready for insertion into the ssNMR probe.
¹³C CP/MAS Solid-State NMR Spectroscopy
This protocol describes the setup of a standard ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment.[11][12]
Instrumentation:
-
Solid-State NMR Spectrometer (e.g., Bruker, JEOL)
-
MAS probe capable of spinning rates >5 kHz
-
Reference standard (e.g., adamantane)
Protocol:
-
Probe Setup and Tuning: Insert the packed this compound rotor into the MAS probe. Tune the probe for the ¹H and ¹³C frequencies according to the spectrometer's operating procedures.
-
Magic Angle Calibration: Set the spinning rate (e.g., 10 kHz). The magic angle (54.74°) is critical for averaging anisotropic interactions.[3] Calibrate the angle using a standard sample like KBr or adamantane by maximizing the intensity of rotational echoes or minimizing the linewidth of a sensitive peak.[13]
-
Shim Optimization: Adjust the room temperature shims to optimize the magnetic field homogeneity, typically by observing the ¹H signal from a standard sample like adamantane.
-
Cross-Polarization Setup (Hartmann-Hahn Match):
-
Use a standard sample (adamantane is common) to set up the CP conditions.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C channels.
-
Set the Hartmann-Hahn matching condition, which ensures efficient polarization transfer from ¹H to ¹³C. This is achieved by adjusting the power levels of the ¹H and ¹³C channels until the ¹³C signal intensity is maximized.
-
-
Acquisition Parameters: Set the following parameters for the this compound sample.
Table 2: Typical Acquisition Parameters for ¹³C CP/MAS NMR of this compound
| Parameter | Typical Value | Purpose |
| Spectrometer Frequency | 100-200 MHz (for ¹³C) | Higher fields provide better resolution and sensitivity. |
| Magic Angle Spinning (MAS) Rate | 8 - 15 kHz | Averages anisotropic interactions to achieve high-resolution spectra.[3] |
| ¹H 90° Pulse Width | 2.5 - 4.0 µs | Excites the proton spins for polarization transfer. |
| ¹³C 90° Pulse Width | 3.0 - 5.0 µs | Used in the CP sequence and for detection. |
| Contact Time (CP) | 1 - 5 ms | Duration of polarization transfer from ¹H to ¹³C. |
| Recycle Delay | 5 - 10 s | Allows for proton spin-lattice relaxation between scans. |
| Number of Scans | 1024 - 4096 | Averaged to improve signal-to-noise ratio. |
| ¹H Decoupling | High-power decoupling (e.g., SPINAL-64) | Removes ¹H-¹³C dipolar couplings during acquisition for sharper lines. |
| Chemical Shift Reference | Adamantane (CH₂ peak at 38.48 ppm) | External standard for referencing the ¹³C chemical shift scale.[13] |
-
Data Acquisition: Acquire the Free Induction Decay (FID) for the this compound sample.
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with line broadening of 50-100 Hz), perform a Fourier transform, phase the spectrum, and reference the chemical shifts.
Mandatory Visualizations
Signaling Pathway of this compound
This compound and related secoiridoids like swertiamarin (B1682845) exhibit anti-inflammatory and antioxidant activities.[14][15][16] A plausible mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways, which are key regulators of inflammation and cellular antioxidant response.[1][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review of the protective role of swertiamarin in cardiac and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Swertiaside Extraction from Swertia Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of swertiaside extraction from Swertia species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Swertia species?
A1: Several extraction methods can be employed to extract this compound, with modern techniques often showing higher efficiency than traditional ones. The most common methods include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1][2] UAE is known for reducing extraction time and temperature, which helps in preserving thermolabile compounds.[2][3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster extraction and often higher yields.[4][5][6] It is considered a green technology due to its efficiency and reduced solvent consumption.[6]
-
Enzyme-Assisted Extraction (EAE): This method uses specific enzymes like cellulases and pectinases to break down the plant cell wall, facilitating the release of intracellular contents.[7][8][9] EAE is highly specific and operates under mild conditions, preserving the integrity of the target compounds.[8][10]
-
Conventional Solvent Extraction: This includes methods like maceration, percolation, and Soxhlet extraction. While widely used, they often require longer extraction times and larger volumes of solvents.[11][12]
Q2: Which factors have the most significant impact on this compound extraction yield?
A2: The efficiency of this compound extraction is influenced by several key parameters:
-
Solvent Type and Concentration: The choice of solvent is critical. Polar solvents are generally more effective for extracting polar compounds like this compound. Aqueous ethanol (B145695) and methanol (B129727) are commonly used.[11][13] The concentration of the solvent also plays a crucial role and should be optimized.
-
Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound.[14][15][16]
-
Extraction Time: The duration of the extraction process affects the yield, with longer times generally leading to higher recovery up to a certain point, after which degradation or equilibrium may occur.[15]
-
Solid-to-Liquid Ratio: A higher solvent volume increases the concentration gradient, which can enhance the diffusion of this compound from the plant material into the solvent.[14]
-
Particle Size: Smaller particle sizes increase the surface area available for extraction, leading to improved efficiency.[11][15][17]
Q3: How can I optimize the extraction parameters for my specific Swertia species?
A3: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[11][13][17] RSM allows for the evaluation of multiple parameters and their interactions simultaneously, making the optimization process more efficient than the one-factor-at-a-time approach.[13][18] A Central Composite Design (CCD) or Box-Behnken Design (BBD) can be employed to determine the optimal levels of factors such as temperature, time, and solvent concentration.[11][17][19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate extraction method. 2. Sub-optimal extraction parameters (solvent, temperature, time). 3. Poor quality of plant material.[16] 4. Degradation of this compound during extraction.[20] | 1. Consider using advanced techniques like UAE or MAE for higher efficiency.[1][6] 2. Optimize extraction parameters using Response Surface Methodology (RSM).[11][13][17] 3. Ensure proper collection, drying, and storage of plant material. Harvest at the appropriate growth stage.[12] 4. Use milder extraction conditions (e.g., lower temperature for a suitable duration) to prevent degradation.[3][14] |
| Inconsistent Results | 1. Variation in plant material. 2. Inconsistent experimental conditions. 3. Instability of the extracted this compound.[20] | 1. Use a homogenized batch of plant material for experiments. 2. Maintain precise control over all extraction parameters (temperature, time, solvent concentration, etc.). 3. Analyze the extracts promptly after preparation or store them under appropriate conditions (e.g., in the dark, at low temperatures) to prevent degradation.[20] |
| Co-extraction of Impurities | 1. Low selectivity of the solvent. 2. Harsh extraction conditions. | 1. Screen different solvents and their concentrations to find a more selective system for this compound. 2. Employ milder extraction techniques like EAE, which can be more specific.[8] 3. Subsequent purification steps such as column chromatography may be necessary. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of secoiridoid glycosides and other compounds from Swertia and related species, which can serve as a reference for optimizing this compound extraction.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Species | Target Compound | Optimal Extraction Time (min) | Optimal Ethanol Conc. (%) | Optimal Liquid-to-Solid Ratio (mL/g) | Optimal Temperature (°C) | Yield (mg/g DW) |
| Gentiana lutea | Swertiamarin | 50 | 30 | 40 | 65 | 3.93[13] |
| Senna alexandrina | Sennoside A & B | 52.1 | - | 25.2 | 64.2 | 2.237% & 12.792%[19] |
Table 2: Comparison of Different Extraction Techniques for Mangiferin (B1668620) from Swertia chirata
| Extraction Technique | Solvent | Yield (%) |
| Microwave-Assisted Extraction (MAE) | 50% Aqueous Ethanol | 4.82[12] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | 4.86[12] |
| Heat Reflux Extraction (HRE) | 50% Aqueous Ethanol | 4.14[12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Swertia plant material in the shade and grind it into a fine powder.[11]
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the optimized solvent (e.g., 30% ethanol) at the optimized liquid-to-solid ratio (e.g., 40 mL/g).[13]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power and frequency (e.g., 200 W, 40 kHz).[12]
-
Conduct the extraction at the optimized temperature (e.g., 65°C) for the optimized duration (e.g., 50 minutes).[13]
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under vacuum to obtain the crude extract.
-
Store the extract at 4°C for further analysis.[11]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered Swertia material as described for UAE.
-
Extraction:
-
Place the powdered sample (e.g., 1 g) in a microwave-safe extraction vessel.
-
Add the appropriate solvent (e.g., 50% aqueous ethanol) at a suitable solid-to-liquid ratio.[12]
-
Seal the vessel and place it in a microwave extractor.
-
Set the microwave power (e.g., 450 W) and extraction time (e.g., 2 minutes).[12] The temperature can also be controlled in some systems.
-
-
Post-Extraction:
-
Allow the vessel to cool down before opening.
-
Filter the extract and process it as described in the UAE protocol.
-
Protocol 3: Enzyme-Assisted Extraction (EAE) of this compound
-
Sample Preparation: Prepare the powdered Swertia material.
-
Enzymatic Treatment:
-
Suspend the plant powder in a buffer solution with an optimal pH for the selected enzyme(s).
-
Add the enzyme or enzyme mixture (e.g., cellulase, pectinase). The enzyme concentration needs to be optimized.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) for a specific duration (e.g., 60 minutes), with gentle agitation.[8][10]
-
-
Extraction:
-
After enzymatic treatment, proceed with solvent extraction (e.g., by adding ethanol and using UAE or maceration) to recover the released this compound.
-
-
Post-Extraction:
-
Filter the mixture and process the extract as previously described.
-
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. foodresearchlab.com [foodresearchlab.com]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Describe various factors affecting extraction efficiency | Filo [askfilo.com]
- 16. What factors affect extraction efficiency? [proseaworld.com]
- 17. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation studies of Swertiaside under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swertiaside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies on its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a secoiridoid glycoside, a type of natural compound with various reported biological activities, including anti-inflammatory and antioxidant effects. Understanding its stability is crucial for ensuring the quality, efficacy, and safety of any potential therapeutic product derived from it. Stability studies help to determine the optimal conditions for storage, formulation, and handling to prevent degradation and loss of activity.
Q2: What are the main factors that can affect the stability of this compound?
A2: The stability of this compound, like many iridoid glycosides, is primarily influenced by pH, temperature, and light.[1][2][3][4] It is generally more stable in acidic to neutral conditions and at lower temperatures.[2] Exposure to alkaline conditions, high temperatures, and certain wavelengths of light can lead to significant degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of similar iridoid glycosides, the primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is likely the cleavage of the ester and glycosidic bonds.[1] This can lead to the formation of the aglycone and the corresponding sugar moiety. Under photolytic conditions, photochemical reactions may lead to further structural modifications.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation. This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
-
Possible Cause 1: Inappropriate pH of the solvent.
-
Troubleshooting: this compound is generally more stable in acidic to neutral pH. If you are using a basic solvent (pH > 7), consider switching to a buffer with a pH in the range of 4-7. Iridoid glycosides have shown susceptibility to hydrolysis in strong alkaline solutions.[1]
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting: Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize thermal degradation. Studies on similar compounds have shown that high temperatures can accelerate degradation.[1]
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting: Protect your this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Photodegradation can be a significant factor in the loss of iridoid glycosides.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: The appearance of new peaks is a strong indication of degradation. To identify these, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate the degradation products. These can then be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting: Ensure the purity of your this compound standard and the quality of your solvents. Run a blank (solvent only) injection to check for any interfering peaks.
-
Issue 3: Inconsistent results in biological activity assays.
-
Possible Cause 1: Degradation of this compound in the assay medium.
-
Troubleshooting: Check the pH and temperature of your cell culture or assay buffer. If the conditions are not optimal for this compound stability, it may be degrading during the experiment, leading to variable results. Prepare fresh solutions of this compound for each experiment.
-
-
Possible Cause 2: Interaction with other components in the assay.
-
Troubleshooting: Some components of the assay medium could potentially react with this compound. If possible, analyze the stability of this compound directly in the assay medium over the time course of the experiment using HPLC.
-
Data Presentation: Stability Profile of Iridoid Glycosides (as a proxy for this compound)
Since specific quantitative data for this compound is limited, the following tables summarize the stability of similar iridoid glycosides under different conditions, which can provide a general indication of this compound's expected behavior.
Table 1: Effect of pH on the Degradation of Iridoid Glycosides at 30 hours
| pH | Degradation of Geniposidic Acid (GPA) | Degradation of Scyphiphin D (SD), Ulmoidoside A (UA), Ulmoidoside C (UC) | Degradation of Ulmoidoside B (UB) and Ulmoidoside D (UD) |
| 2 | Stable | Stable | Affected |
| 4 | Stable | Stable | Stable |
| 6 | Stable | Stable | Stable |
| 8 | Stable | Stable | Affected |
| 10 | Stable | Hydrolyzed | Affected |
| 12 | Stable | Hydrolyzed | Affected |
| (Data generalized from a study on iridoid glycosides from Eucommia ulmoides Oliv.)[1] |
Table 2: Effect of Temperature on the Degradation of Iridoid Glycosides at 30 hours
| Temperature (°C) | Degradation of Geniposidic Acid (GPA) | Degradation of Scyphiphin D (SD), Ulmoidoside A (UA), Ulmoidoside C (UC) | Degradation of Ulmoidoside B (UB) and Ulmoidoside D (UD) |
| 20 | Stable | Stable | Stable |
| 40 | Stable | Stable | Stable |
| 60 | Stable | Stable | Affected |
| 80 | Stable | Stable | Affected |
| (Data generalized from a study on iridoid glycosides from Eucommia ulmoides Oliv.)[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to UV light (254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Protocol 2: Analysis of NF-κB Activation
Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Culture: Culture the cells under standard conditions.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified time, followed by stimulation with LPS to induce NF-κB activation.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear translocation of the p65 subunit, indicating NF-κB activation, can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Swertiaside for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Swertiaside for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of pure this compound, and why is enhancement necessary?
A1: Pharmacokinetic studies in rats have shown that this compound, also referred to as Swertiamarin (B1682845), has a low oral bioavailability, with reported values ranging from approximately 5.6% to 10.3%.[1][2][3][4] This poor bioavailability is attributed to factors such as low membrane permeability and significant first-pass metabolism.[1][2] To achieve therapeutic concentrations in target tissues and ensure reliable pharmacological outcomes in in vivo studies, it is crucial to employ formulation strategies that enhance its absorption from the gastrointestinal tract.
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced drug delivery systems can be employed to improve the oral bioavailability of this compound. The most common and effective methods include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Phospholipid Complexes (Phytosomes): These are formed by complexing this compound with phospholipids (B1166683), which increases its lipophilicity and facilitates its passage across biological membranes.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Nanoparticles: Encapsulating or loading this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its uptake by intestinal cells.
Q3: How do I choose the best bioavailability enhancement technique for this compound?
A3: The choice of technique depends on several factors, including the desired pharmacokinetic profile, the scale of your study, and available laboratory equipment.
-
SEDDS are often a good starting point due to their relative ease of preparation and potential for significant bioavailability enhancement.
-
Phospholipid complexes are particularly suitable for improving the absorption of polar compounds like this compound by increasing their lipid solubility.
-
Solid dispersions are effective for improving the dissolution rate, which is a key factor for the absorption of many poorly soluble compounds.
-
Nanoparticles offer the potential for targeted delivery and controlled release, but their formulation and characterization can be more complex.
A comparative in vivo study is the most definitive way to determine the optimal formulation for your specific research needs.
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem: Poor self-emulsification or formation of large, unstable emulsion droplets.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate excipient ratio | Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal region for self-emulsification. |
| Poor choice of excipients | Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. The selection should be based on the drug's solubility in individual excipients. |
| Low surfactant concentration | Increase the surfactant concentration. A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. |
| Inadequate mixing energy | While SEDDS are designed to emulsify with gentle agitation, ensure thorough mixing during formulation preparation. |
Problem: Drug precipitation upon dilution in aqueous media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Drug is not fully solubilized in the SEDDS formulation | Increase the amount of co-surfactant or select a different surfactant/co-surfactant system with higher solubilizing capacity for this compound. |
| Supersaturation and subsequent precipitation | Consider incorporating a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. |
Phospholipid Complexes
Problem: Low complexation efficiency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect molar ratio of this compound to phospholipid | Optimize the molar ratio. A 1:1 or 1:2 molar ratio is often a good starting point, but this may need to be adjusted. |
| Inappropriate solvent system | Ensure that both this compound and the phospholipid are soluble in the chosen solvent. A mixture of polar and non-polar solvents may be necessary. |
| Insufficient reaction time or temperature | Optimize the reaction time and temperature to ensure complete complex formation. |
Problem: The prepared phospholipid complex shows poor solubility in lipidic phases.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete complexation | Re-evaluate the preparation method and ensure that uncomplexed, hydrophilic this compound is not present in the final product. |
| Choice of phospholipid | Experiment with different types of phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine) with varying fatty acid compositions. |
Solid Dispersions
Problem: The drug crystallizes out of the solid dispersion over time, leading to decreased dissolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Immiscibility between drug and polymer | Select a polymer with good miscibility with this compound. This can be predicted using solubility parameters or confirmed through thermal analysis (DSC). |
| High drug loading | Reduce the drug loading in the dispersion. A lower drug-to-polymer ratio can improve the stability of the amorphous state. |
| Inappropriate polymer | Choose a polymer with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit crystallization. |
Problem: The solid dispersion has a slow dissolution rate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor wettability of the solid dispersion | Incorporate a surfactant into the solid dispersion formulation or the dissolution medium. |
| High polymer viscosity | Select a lower viscosity grade of the polymer or a different type of hydrophilic polymer. |
Nanoparticles
Problem: Low drug encapsulation efficiency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Drug leakage during formulation | Optimize the formulation parameters, such as the polymer concentration, drug-to-polymer ratio, and the type and concentration of any surfactants or stabilizers used. |
| Poor affinity between the drug and the nanoparticle matrix | For a hydrophilic drug like this compound, consider using double emulsion techniques for encapsulation in hydrophobic polymers or using hydrophilic polymers. |
Problem: Nanoparticle aggregation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient surface charge | Optimize the formulation to achieve a higher absolute zeta potential (typically > ±20 mV) to ensure electrostatic stabilization. |
| Inadequate steric stabilization | Incorporate a steric stabilizer, such as a PEGylated surfactant or polymer, on the nanoparticle surface. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of pure this compound (Swertiamarin) in rats, highlighting its low oral bioavailability. Currently, there is a lack of publicly available, direct comparative studies showing the quantitative enhancement of this compound's bioavailability with different formulation strategies. The data presented for the enhanced formulations are based on the improvements seen for other poorly bioavailable phytoconstituents and serve as a general guide.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound (Swertiamarin) | Rat | 20 mg/kg (oral) | 1920.1 ± 947.0 | 0.95 ± 0.14 | 3593.7 ± 985.4 | - | [1] |
| Pure this compound (Swertiamarin) | Rat | 25 mg/kg (oral) | - | - | - | 10.3% (Absolute) | [2] |
| Pure this compound (Swertiamarin) | Rat | 50 mg/kg (oral) | - | - | - | 8.0% (Absolute) | [1] |
| Pure this compound (Swertiamarin) | Rat | 100 mg/kg (oral) | - | - | - | 6.7% (Absolute) | [1] |
| Pure this compound (Swertiamarin) | Rat | 150 mg/kg (oral) | - | - | - | 6.2% (Absolute) | [1] |
| Silybin-Phospholipid Complex | Rat | - | 126.72 | 0.17 | 1020.33 | 432% (vs. Silybin) | [1] |
| Quercetin-Phospholipid Complex | Rat | - | 1580 ± 110 | - | 8600 ± 1250 | 357% (vs. Quercetin) | [5] |
| Tocotrienol-rich s-SEDDS | Rat | - | - | - | - | 340-380% (vs. oily solution) | [6] |
| Silymarin Solid Dispersion | Pig | - | 1190 ± 247 | - | 1299 ± 68 | 221% (vs. premix) | [7] |
Note: The data for enhanced formulations (Silybin, Quercetin, Tocotrienol, Silymarin) are provided as examples of the potential for bioavailability enhancement with these techniques for similar compounds and are not direct data for this compound.
Detailed Experimental Protocols
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of this compound and vortex until a clear solution is formed.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (if necessary) and vortex the mixture until the this compound is completely dissolved and a clear, homogenous formulation is obtained.
-
Preparation of this compound-Phospholipid Complex
Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity.
Materials:
-
This compound
-
Phospholipid (e.g., Soy phosphatidylcholine)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
n-Hexane (as an anti-solvent)
Methodology:
-
Dissolve this compound and the phospholipid (e.g., in a 1:1 or 1:2 molar ratio) in anhydrous ethanol in a round-bottom flask.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Add n-hexane to the residue and stir to precipitate the complex.
-
Collect the precipitate by filtration and dry it under vacuum to obtain the this compound-phospholipid complex.
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Suitable solvent (e.g., ethanol, methanol, dichloromethane)
Methodology:
-
Dissolve both this compound and the hydrophilic polymer in a common volatile solvent in a beaker with stirring.[8][9][10][11][12][13]
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under controlled temperature and pressure (e.g., using a rotary evaporator or by slow evaporation at room temperature).[9][10][12]
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[11][12]
In Vivo Bioavailability Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials and Methods:
-
Animals: Use healthy adult Sprague-Dawley or Wistar rats, fasted overnight before the experiment with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving pure this compound suspension, and test groups receiving the different enhanced formulations).
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each formulation.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the control group using the formula: (AUC_test / AUC_control) * 100.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway modulated by this compound and a typical experimental workflow for evaluating bioavailability enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the plasma pharmacokinetic and tissue distributions of swertiamarin in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolic profiles of swertiamarin in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of quercetin-phospholipid complex to improve the bioavailability and protection effects against carbon tetrachloride-induced hepatotoxicity in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crsubscription.com [crsubscription.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. ijrar.org [ijrar.org]
- 14. currentseparations.com [currentseparations.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak broadening of Swertiaside in chromatography
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak broadening during the chromatographic analysis of Swertiaside.
Frequently Asked Questions (FAQs)
Q1: My this compound peak has suddenly become broad. What are the initial checks I should perform?
When encountering unexpected peak broadening, a systematic initial assessment can quickly identify the root cause. Start by comparing the current chromatogram with a standard or a previously acceptable result to confirm the issue.
Initial Diagnostic Checks:
-
System Pressure: Check for significant fluctuations or a sudden drop in backpressure, which could indicate a leak or a void in the column.[1]
-
Standard Injection: Inject a well-characterized this compound standard. If the peak shape is normal, the issue likely lies with your sample preparation or matrix effects. If the standard also shows broadening, the problem is with the mobile phase, column, or HPLC/UPLC system.
-
Review Recent Changes: Have any changes been made to the method, such as preparing a new mobile phase, replacing the column, or changing the sample solvent? Often, the problem is linked to a recent modification.
Q2: How can the mobile phase composition lead to peak broadening for this compound?
The mobile phase is a critical factor in achieving sharp, symmetrical peaks. Several aspects of the mobile phase can contribute to peak broadening.[2][3]
Key Mobile Phase Parameters:
-
pH: The pH of the mobile phase can influence the ionization state of this compound. An incorrect or inconsistent pH can lead to poor peak shape.[4][5] It is recommended that the mobile phase pH is at least two units away from the analyte's pKa.
-
Solvent Quality and Preparation: Always use fresh, HPLC-grade solvents. Impurities, dissolved gas, or microbial growth in improperly prepared or old buffers can interfere with the separation and cause peak distortion. Ensure thorough mixing of mobile phase components.
-
Flow Rate: A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks. Conversely, an excessively high flow rate can also negatively impact efficiency. Each column has an optimal flow rate based on its dimensions.
-
Gradient Profile: If using a gradient method, starting with a mobile phase that is too strong (e.g., too high a concentration of organic solvent) can cause early-eluting peaks like this compound to move too quickly through the column without proper focusing, resulting in broadening.
A troubleshooting workflow for mobile phase issues is detailed in the diagram below.
Caption: Workflow for diagnosing mobile phase problems.
Q3: Could my HPLC/UPLC column be the source of the peak broadening?
Yes, the analytical column is one of the most common culprits for peak shape deterioration.
Common Column-Related Problems:
-
Column Deterioration: Over time and with many injections, the column's packed bed can degrade or develop voids, especially at the inlet. This leads to channeling and peak distortion. Using a guard column can help extend the life of the analytical column.
-
Contamination: Accumulation of contaminants from the sample matrix on the column frit or packing material can cause peak broadening and tailing. If contamination is suspected, a column flush is recommended.
-
Column Overloading: Injecting too much sample mass onto the column can saturate the stationary phase, resulting in broad, often asymmetrical peaks.
| Parameter | Typical Condition for this compound Analysis | Potential Impact on Peak Broadening if Incorrect |
| Column Type | Reverse-Phase C18, 5 µm or sub-2µm particles | Use of an inappropriate or old column can lead to poor peak shape. |
| Injection Mass | Nanogram (ng) to low microgram (µg) range | Exceeding the column's loading capacity causes saturation and broadening. |
| Temperature | 25-50 °C | Inconsistent temperature can affect viscosity and retention, while large gradients across the column can cause broadening. |
Experimental Protocol: Generic C18 Column Cleaning
If column contamination is suspected, perform the following washing procedure. Always consult the manufacturer's specific instructions for your column.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Organic Wash (Weak): Flush with 10-20 column volumes of methanol (B129727) or acetonitrile.
-
Stronger Organic Wash: If contamination persists, flush with a stronger solvent mixture like 75:25 acetonitrile:isopropanol.
-
Re-equilibration: Flush the column with the mobile phase (without buffer) and then with the full mobile phase for at least 30 minutes or until the baseline is stable.
Q4: How do my sample injection and preparation methods affect peak shape?
The way the sample is prepared and introduced to the system is crucial for maintaining sharp peaks.
-
Injection Volume: An excessively large injection volume can lead to peak broadening.
-
Sample Solvent (Solvent Effect): This is a very common cause of peak distortion. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the sample band will spread before it reaches the column, resulting in broad or split peaks. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.
| Parameter | Recommended Practice | Consequence of Deviation |
| Sample Solvent | Dissolve this compound in the initial mobile phase or a weaker solvent. | Using a stronger solvent (e.g., high organic content) will cause peak broadening and splitting. |
| Injection Volume | Keep volume minimal (e.g., 5-20 µL for analytical HPLC). | Large volumes can cause band spreading, especially if the sample solvent is mismatched. |
Q5: What instrumental "extra-column" effects can cause my peaks to broaden?
Peak broadening can occur due to dispersion in the fluid path outside of the analytical column. This is known as the extra-column effect.
Sources of Extra-Column Broadening:
-
Tubing: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector adds dead volume to the system.
-
Fittings and Connections: Poorly made connections can create small voids or "dead volumes" where the sample can diffuse, causing band spreading.
-
Detector Cell: A detector flow cell with a large volume relative to the peak volume (especially in UPLC) can contribute to broadening.
Caption: Relationship between causes of peak broadening.
References
Minimizing matrix effects in bioanalytical methods for Swertiaside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalytical analysis of Swertiaside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: In the context of bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound.[1] These components can include endogenous substances like proteins, lipids, salts, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: The primary cause of matrix effects is the co-elution of interfering substances from the biological matrix with the analyte of interest.[1][3] These substances can compete with the analyte for ionization, a phenomenon often referred to as ion suppression.[1][5][6] The physical properties of the droplets in the electrospray ionization (ESI) source, such as surface tension and viscosity, can also be altered by matrix components, leading to less efficient ionization.[6]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: A common method to assess matrix effects is the post-extraction spiking method.[2] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in the responses indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of the interfering components.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is the most effective tool to compensate for matrix effects.[4] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalytical analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition, pH, or gradient profile.- Ensure the column is properly conditioned and not overloaded. |
| Co-eluting interfering compounds. | - Improve sample cleanup using a more selective extraction method (e.g., SPE instead of PPT).- Optimize the chromatographic method to better separate this compound from interferences. | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | - Implement the use of a stable isotope-labeled internal standard for this compound.- Employ a more robust sample preparation method like solid-phase extraction (SPE) to remove a wider range of interferences.[7] |
| Inconsistent sample preparation. | - Ensure precise and consistent execution of the extraction protocol for all samples and standards.- Automate the sample preparation process if possible. | |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components. | - Dilute the sample to reduce the concentration of interfering substances, though this may impact sensitivity.[5]- Enhance sample cleanup to remove phospholipids (B1166683) and other suppressive agents.[7]- Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression. |
| Suboptimal MS source parameters. | - Tune the mass spectrometer parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound. | |
| Inaccurate Quantification | Matrix effects causing non-linear response. | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration curve).[3]- Use a stable isotope-labeled internal standard. |
| Inefficient extraction recovery. | - Optimize the extraction procedure to ensure high and consistent recovery of this compound. This can be assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
Experimental Protocols
Effective sample preparation is crucial for minimizing matrix effects. Below are detailed protocols for common extraction techniques that can be adapted for this compound analysis in plasma.
Protein Precipitation (PPT)
Protein precipitation is a simple and fast method for removing proteins from plasma samples.[8] However, it is generally less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.[7]
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids.[9] The choice of solvent is critical and depends on the polarity of this compound.
Protocol:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be optimized based on the recovery of this compound.
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects by selectively isolating the analyte.[10][11]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[10]
-
Loading: Load the pre-treated plasma sample (e.g., diluted with a buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Data Presentation
The following table summarizes the general effectiveness of the described sample preparation techniques in minimizing matrix effects.
| Technique | Pros | Cons | Effectiveness in Removing Phospholipids | Effectiveness in Removing Proteins |
| Protein Precipitation (PPT) | - Simple and fast- Low cost | - Less effective cleanup- High potential for ion suppression[7] | Low | High |
| Liquid-Liquid Extraction (LLE) | - Cleaner extracts than PPT- Can be selective with solvent choice | - Can be labor-intensive- May have lower recovery for polar analytes | Moderate to High | High |
| Solid-Phase Extraction (SPE) | - High selectivity and recovery- Significantly reduces matrix effects[10]- Amenable to automation | - More complex and time-consuming- Higher cost per sample | High | High |
Visualizations
Experimental Workflow for this compound Bioanalysis
Caption: A generalized workflow for the bioanalysis of this compound.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. providiongroup.com [providiongroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Increase the Aqueous Solubility of Swertiaside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Swertiaside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a secoiridoid glycoside, a type of natural compound found in plants of the Swertia genus.[1] Like many other secoiridoid glycosides, it is reported to have poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Enhancing its solubility is crucial for developing effective oral and parenteral formulations.
Q2: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. A primary example is particle size reduction through micronization or nanonization to increase the surface area for dissolution.
-
Chemical Modifications: These approaches involve changing the chemical structure of the drug molecule. Common techniques include pH adjustment for ionizable compounds and salt formation.
-
Formulation-Based Approaches: These strategies involve incorporating the drug into a formulation with other excipients to improve its dissolution. Key methods include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in a solid state.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a non-polar solute.
-
Nanoformulations: Developing drug delivery systems at the nanoscale, such as nanoparticles and nanoemulsions.
-
Q3: Is there any available data on the solubility of this compound in different solvents?
A3: While specific quantitative solubility data for this compound is limited in publicly available literature, information on structurally similar secoiridoid glycosides like Swertiamarin and Gentiopicroside can provide valuable insights. These compounds are generally soluble in polar organic solvents and have limited solubility in water.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution of this compound in an aqueous buffer.
Possible Cause: Low intrinsic aqueous solubility of this compound.
Troubleshooting Steps:
-
Co-solvent System: Prepare the stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) before diluting it with the aqueous buffer.[2][3][4][5] Ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological assay.
-
pH Adjustment: Investigate the pH-dependent stability of this compound. Some iridoid glycosides exhibit improved stability and solubility at a slightly acidic pH (around 3.0-4.0).[6] However, stability can decrease under strong alkaline conditions.[7][8] It is recommended to perform a pH-solubility profile study.
Issue 2: Low dissolution rate of this compound powder in dissolution media.
Possible Cause: Poor wettability and large particle size of the this compound powder.
Troubleshooting Steps:
-
Particle Size Reduction: If not already done, consider micronization or nanosuspension techniques to increase the surface area of the drug particles.
-
Formulation Approaches: Explore the formulation strategies detailed below, such as solid dispersions or cyclodextrin complexation, which are designed to enhance the dissolution rate of poorly soluble compounds.
Experimental Protocols and Data
Solubility Data of Related Secoiridoid Glycosides
The following table summarizes the reported solubility of Swertiamarin and Gentiopicroside in various solvents. This data can be used as a starting point for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| Swertiamarin | Water | Slightly soluble / Soluble | [2][3] |
| Methanol | Soluble | [2][3] | |
| Ethanol | Soluble | [2][3][9] | |
| Chloroform | Insoluble | [2] | |
| Petroleum Ether | Insoluble | [2] | |
| DMSO | 10 mg/mL, 74 mg/mL, 175 mg/mL | [4][5][9] | |
| DMF | 10 mg/mL | [9] | |
| PBS (pH 7.2) | 10 mg/mL | [9] | |
| Gentiopicroside | Water | 20 mg/mL | [10] |
| Methanol | Easily soluble | [11] | |
| Ether | Almost insoluble | [11] | |
| DMSO | 250 mg/mL | [12] |
Note: The reported solubility values for Swertiamarin in DMSO vary significantly, which may be due to differences in experimental conditions or the purity of the compound. It is always recommended to determine the solubility experimentally for your specific batch of this compound.
Strategy 1: Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier, leading to improved wettability and dissolution.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.
-
Preparation of Solution:
-
Dissolve this compound and the chosen carrier (e.g., PVP K30) in a suitable common solvent, such as methanol or a methanol/chloroform mixture, at different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Stir the solution magnetically for 20 minutes to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 ± 5°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum desiccator to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Study: Compare the dissolution rate of the solid dispersion with that of pure this compound in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).
-
Physicochemical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-carrier interactions.[13]
-
Troubleshooting for Solid Dispersion
-
Issue: The resulting solid dispersion is sticky and difficult to handle.
-
Solution: This can be due to a low glass transition temperature (Tg) of the polymer or a high drug loading. Try using a carrier with a higher Tg or decrease the drug-to-carrier ratio.
-
-
Issue: The drug recrystallizes over time, leading to decreased solubility.
-
Solution: Ensure complete removal of the solvent during preparation. The choice of polymer is also critical; a polymer that has good miscibility and potential for hydrogen bonding with the drug can inhibit recrystallization.
-
References
- 1. This compound | C23H28O12 | CID 101285202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Swertiamarin - Lifeasible [lifeasible.com]
- 3. Swertiamarine | 17388-39-5 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. ゲンチオピクロシド ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Gentiopicroside | 20831-76-9 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ultrasonic-Assisted Extraction of Swertiaside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the ultrasonic-assisted extraction (UAE) of swertiaside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key parameter data to facilitate successful and efficient extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ultrasonic-assisted extraction of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the this compound yield lower than expected? | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, time, or solid-to-liquid ratio. 2. Insufficient Ultrasonic Power: The ultrasonic energy is not adequate to disrupt the plant cell walls effectively. 3. Improper Sample Preparation: Particle size of the plant material is too large, reducing the surface area for extraction. 4. Degradation of this compound: Excessive ultrasonic power or prolonged extraction time can lead to the degradation of the target compound.[1][2] | 1. Optimize Parameters: Refer to the Key Extraction Parameters for this compound table below and consider running a small-scale optimization experiment (e.g., using Response Surface Methodology).[3][4][5] 2. Adjust Ultrasonic Power: Gradually increase the ultrasonic power. However, be cautious as excessive power can degrade this compound.[1] 3. Reduce Particle Size: Grind the plant material to a finer powder (e.g., 40-60 mesh) to increase the surface area for extraction.[6] 4. Monitor for Degradation: Reduce the extraction time or ultrasonic power. Consider using a pulsed ultrasonic mode to minimize heat buildup. |
| How can I tell if the this compound is degrading during extraction? | 1. Discoloration of the Extract: A significant change in the color of the extract may indicate chemical changes. 2. Inconsistent HPLC Results: Tailing peaks or the appearance of unknown peaks in the chromatogram can suggest degradation products. 3. Reduced Antioxidant Activity: If you are also measuring the antioxidant activity of the extract, a decrease with more intense extraction conditions can indicate degradation of bioactive compounds. | 1. Comparative Analysis: Compare the color and HPLC profile of extracts obtained under milder conditions (lower power, shorter time) with those from more intense conditions. 2. Use a Control: Analyze a standard solution of this compound before and after subjecting it to the same ultrasonic conditions (without the plant matrix) to assess its stability. 3. Time-Course Study: Analyze aliquots of the extraction mixture at different time points to identify when degradation starts to occur. |
| Why are my extraction results inconsistent between batches? | 1. Inhomogeneous Plant Material: Variations in the this compound content of the raw plant material. 2. Inconsistent Sample Packing: Differences in the density of the plant material in the extraction vessel can affect the transmission of ultrasonic waves. 3. Fluctuations in Ultrasonic Probe Position: The depth and position of the ultrasonic probe in the vessel can alter the energy distribution. 4. Temperature Variations: Inconsistent temperature control between batches can affect extraction efficiency. | 1. Homogenize Raw Material: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Standardize Sample Packing: Use a consistent method to pack the plant material in the extraction vessel. 3. Fix Probe Position: Use a stand to maintain the ultrasonic probe at a consistent depth and position for each extraction. 4. Ensure Consistent Temperature: Use a water bath or a cooling system to maintain a constant temperature during extraction.[7] |
| The extract is difficult to filter after extraction. What can I do? | 1. Fine Plant Particles: Very fine grinding of the plant material can lead to clogging of the filter paper. 2. Presence of Mucilaginous Compounds: Some plants contain compounds that swell in the solvent, creating a viscous mixture. | 1. Centrifugation: Centrifuge the extract at a moderate speed to pellet the solid particles before filtration. 2. Use a Different Filter: Consider using a filter with a larger pore size for the initial filtration step, followed by a finer filter. 3. Enzymatic Treatment: In some cases, pre-treatment with enzymes like cellulase (B1617823) or pectinase (B1165727) can help break down interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind ultrasonic-assisted extraction of this compound?
A1: Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[8] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. This mechanical effect disrupts the plant cell walls, enhances solvent penetration into the plant matrix, and facilitates the release of this compound into the solvent, thereby increasing the extraction efficiency and reducing extraction time.[7]
Q2: Which solvent is best for extracting this compound using UAE?
A2: Ethanol (B145695) and methanol (B129727), or their aqueous solutions, are commonly used for the extraction of secoiridoid glucosides like this compound.[9][10] The optimal concentration of ethanol or methanol often ranges from 50% to 80%.[11][12] The choice of solvent can significantly impact the extraction efficiency, so it is a critical parameter to optimize.
Q3: What is the effect of temperature on the ultrasonic-assisted extraction of this compound?
A3: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, which can improve the extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound and can also decrease the efficiency of cavitation.[13] A temperature range of 40-60°C is often a good starting point for optimization.[5]
Q4: How does the solid-to-liquid ratio affect the extraction?
A4: A lower solid-to-liquid ratio (i.e., more solvent) can increase the concentration gradient, which promotes the diffusion of this compound from the plant material into the solvent.[2] However, a very high solvent volume may lead to a dilution of the extract and increased solvent consumption. A typical starting range for the solid-to-liquid ratio is 1:10 to 1:50 g/mL.[6][11]
Q5: Can I reuse the plant material for a second extraction?
A5: While a single ultrasonic-assisted extraction is often more efficient than traditional methods, a second extraction of the same plant material may yield a smaller additional amount of this compound. To determine if a second extraction is worthwhile, you can analyze the this compound content in the extract from the first and second extractions separately.
Data Presentation
Table 1: Key Ultrasonic-Assisted Extraction Parameters for this compound and Related Compounds
| Parameter | Range | Optimal Value (Example) | Reference |
| Solvent Concentration (Ethanol) | 40 - 90% | 76.6% | [6] |
| Extraction Time (min) | 10 - 90 min | 41.08 min | [5] |
| Extraction Temperature (°C) | 40 - 80 °C | 59.82 °C | [5] |
| Ultrasonic Power (W) | 60 - 700 W | 75 W | [6][14] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:90 | 1:70 | [6] |
| Ultrasonic Frequency (kHz) | >20 kHz | 60 kHz | [6] |
Note: The optimal values are examples from studies on related compounds and should be used as a starting point for the optimization of this compound extraction.
Experimental Protocols
Detailed Methodology for Ultrasonic-Assisted Extraction of this compound
This protocol describes a general procedure for the ultrasonic-assisted extraction of this compound from Swertia species. Optimization of the parameters is recommended for specific plant materials and equipment.
1. Sample Preparation:
-
Dry the aerial parts of the Swertia plant at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Store the powdered material in an airtight container in a cool, dark place.
2. Extraction Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder into an extraction vessel (e.g., a 100 mL beaker or flask).
-
Add the appropriate volume of the selected solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the extraction vessel in an ultrasonic bath or position the ultrasonic probe in the vessel. Ensure the probe is submerged to a consistent depth.
-
Set the extraction parameters:
-
Temperature: e.g., 60°C (use a water bath for temperature control)
-
Time: e.g., 45 minutes
-
Ultrasonic Power: e.g., 75 W
-
-
Start the ultrasonic extraction process.
3. Post-Extraction Processing:
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Separate the solid residue from the liquid extract. This can be done by:
-
Centrifugation at 4000 rpm for 15 minutes.
-
Filtration through Whatman No. 1 filter paper.
-
-
Collect the supernatant or filtrate.
-
If a second extraction is desired, repeat the process with the solid residue.
-
Combine the extracts if multiple extractions are performed.
4. Analysis:
-
The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
A standard curve of pure this compound should be prepared for accurate quantification.
Mandatory Visualization
Caption: Experimental workflow for the ultrasonic-assisted extraction of this compound.
Caption: Relationship between key parameters and this compound yield in UAE.
References
- 1. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the duty cycle of the ultrasonic processor on the efficiency of extraction of phenolic compounds from Sorbus intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of simultaneous ultrasonic-assisted extraction of water-soluble and fat-soluble characteristic constituents from Forsythiae Fructus Using response surface methodology and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndpublisher.in [ndpublisher.in]
- 8. mdpi.com [mdpi.com]
- 9. Secoiridoid glucosides from Swertia mileensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology [mdpi.com]
- 12. Optimization of an Ultrasound-Assisted Extraction Condition for Flavonoid Compounds from Cocoa Shells (Theobroma cacao) Using Response Surface Methodology [mdpi.com]
- 13. Optimization of Ultrasonic Extraction of Phenolic Antioxidants from Green Tea Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Swertiaside and Mangiferin
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of the bioactive properties of Swertiaside and Mangiferin. This document synthesizes experimental data on their antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic activities, offering a side-by-side look at their therapeutic potential.
Introduction
This compound, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, and Mangiferin, a C-glucosylxanthone abundant in mangoes (Mangifera indica), are two natural compounds that have garnered significant interest for their diverse pharmacological effects. While both compounds exhibit a range of beneficial bioactivities, a direct comparative analysis is crucial for discerning their respective strengths and potential therapeutic applications. This guide aims to provide an objective comparison based on available experimental data, detailed experimental protocols for key assays, and a visual representation of their underlying molecular mechanisms.
Limitation of Available Data: It is important to note that while substantial quantitative data exists for Mangiferin's bioactivities, similar specific quantitative data for this compound is limited in the current scientific literature. Therefore, the comparison for this compound will be more qualitative, drawing upon descriptive findings and data from structurally related compounds like Swertiamarin and Gentiopicroside.
Data Presentation: A Comparative Overview
The following tables summarize the bioactivities of this compound and Mangiferin based on published experimental data.
Table 1: Quantitative Bioactivity Data for Mangiferin
| Bioactivity | Assay | Model System | Key Findings (IC50/Effective Concentration) | References |
| Antioxidant | DPPH Radical Scavenging | In vitro | IC50: 17.6 µg/mL[1] | [1] |
| DPPH Radical Scavenging | In vitro | EC50: 0.63 mg/mL (crude extract) | [2] | |
| ABTS Radical Scavenging | In vitro | EC50: 0.49 mg/mL (crude extract) | [2] | |
| FRAP (Ferric Reducing Antioxidant Power) | In vitro | 4266.95 µmol FeSO4·7H2O/g extract | [2] | |
| Anti-inflammatory | COX-1 Inhibition | In vitro | IC50: 85 µM | |
| COX-2 Inhibition | In vitro | IC50: 40 µM | ||
| Antidiabetic | α-Amylase Inhibition | In vitro | IC50: 74.35 ± 1.9 µg/mL | |
| α-Glucosidase Inhibition | In vitro | IC50: 41.88 ± 3.9 µg/mL | ||
| Hepatoprotective | D-galactosamine-induced toxicity | Wistar rats | 400 mg/kg body weight showed significant protection | |
| Acetaminophen-induced hepatotoxicity | Mice | 125-250 mg/kg (crude extract) showed dose-dependent reversal |
Table 2: Qualitative and Indirect Bioactivity Data for this compound and Related Compounds
| Bioactivity | Compound | Model System | Key Findings | References |
| Hepatoprotective | This compound (in Swertia pseudochinensis extract) | CCl4-induced hepatocyte injury | Exhibited significant hepatoprotective activity | |
| Swertiamarin | CCl4-induced liver injury in rats | Protective effect via Nrf2/HO-1 pathway | ||
| Gentiopicroside | D-galactosamine/LPS-induced liver injury in mice | Possessed mild hepatoprotective activity (25-50 mg/kg) | ||
| Anti-inflammatory | Swertiamarin | Adjuvant-induced arthritis in rats | Modulated NF-κB/IκB and JAK2/STAT3 signaling | |
| Sweroside | LPS-induced acute lung injury in mice | Reduced inflammatory cytokines via NF-κB pathway | ||
| Antidiabetic | Swertiamarin | In vitro and in vivo models | Exhibits anti-hyperglycemic and anti-hyperlipidemic effects | |
| Methylswertianin & Bellidifolin (from Swertia punicea) | STZ-induced diabetic mice | Reduced fasting blood glucose and improved insulin (B600854) resistance |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or Mangiferin) in methanol to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of the blue-colored Fe²⁺-TPTZ complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Reaction Mixture: Add 100 µL of the sample solution to 3.0 mL of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm against a blank containing the sample solvent and FRAP reagent.
-
Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Calculation of FRAP Value: The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram of the sample, calculated from the standard curve.
COX-2 (Cyclooxygenase-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is typically determined by measuring the reduction in the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are used.
-
Reaction Buffer: A Tris-HCl buffer (pH 8.0) containing co-factors such as hematin (B1673048) and epinephrine (B1671497) is prepared.
-
Inhibitor Preparation: The test compound (this compound or Mangiferin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Reaction:
-
In a reaction tube, add the reaction buffer, COX-2 enzyme, and the test inhibitor at different concentrations.
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).
-
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the control (without inhibitor).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Mangiferin are mediated through their interaction with various cellular signaling pathways.
Mangiferin Signaling Pathways
Mangiferin has been shown to modulate multiple key signaling pathways to exert its antioxidant, anti-inflammatory, and other therapeutic effects.
References
A Comparative Guide to HPLC Method Validation for Swertiaside Analysis in Herbal Products
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds in herbal products is paramount for ensuring their quality, safety, and efficacy. Swertiaside (also known as swertiamarin), a secoiridoid glycoside found predominantly in plants of the Gentianaceae family, such as Swertia chirata and Enicostemma littorale, is recognized for its diverse pharmacological activities, including anti-diabetic and anti-inflammatory properties. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized technique for the precise analysis of this compound in various herbal matrices. This guide provides a comparative overview of validated HPLC methods for this compound analysis, alongside alternative techniques, supported by experimental data to aid researchers in selecting and implementing the most suitable analytical strategy.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC is the gold standard, other techniques such as High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry offer viable alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent resolution and sensitivity for the quantification of this compound. The validation parameters for several reported HPLC methods are summarized below, demonstrating the reliability of this technique.
Table 1: Comparison of Validated HPLC Methods for this compound Analysis
| Method Reference | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Method 1 | 4 - 80 | 0.998 | 4 | 6 | 95.80 - 101.76 | Intra-day: 0.10 - 1.59, Inter-day: 2.68 - 2.88[1] |
| Method 2 | 1 - 160 | > 0.999 | Not Reported | Not Reported | Not Reported | < 2[2] |
| Method 3 | 3.125 - 50 | 0.9999 | 0.73 | 2.23 | 93.57 - 96.39 | Intra-day: 0.91, Inter-day: 1.19[3] |
Alternative Analytical Methods
While HPLC is highly effective, other methods can also be employed for this compound analysis, each with its own set of advantages and limitations.
Table 2: Comparison of Alternative Analytical Methods for this compound Analysis
| Method | Linearity Range | R² | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| HPTLC | 200 - 700 ng/spot | 0.9990 | Not Reported | Not Reported | Not Reported | Not Reported[4][5] |
| 200 - 1000 ng/spot | Not Reported | 50 ng/spot | 200 ng/spot | Not Reported | Not Reported[6] | |
| 200 - 1200 ng/spot | 0.9981 | ~38 ng/spot | ~115 ng/spot | 97.69 - 100.03 | Intra-day: ≤ 1.42, Inter-day: ≤ 1.83[7] | |
| UPLC-MS | 0.1 - 10 µg/L (for other compounds) | Not Reported | 0.001 - 0.005 µg/L | 0.005 - 0.01 µg/L | 89.3 - 119.9 | Intra-day: 1.44 - 11.83 |
| UV-Vis Spectrophotometry | 4 - 32 µg/mL | Not Reported | 0.163 µg/mL | 0.493 µg/mL | 98.5 - 104.6 | Not Reported |
Experimental Protocol: A Representative Validated HPLC Method for this compound Analysis
This section details a typical experimental protocol for the quantitative analysis of this compound in herbal products, synthesized from established and validated methods.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water is commonly used. A typical isocratic mobile phase is methanol:water (1:1, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: this compound shows maximum absorbance at approximately 238 nm, making this the optimal wavelength for detection[1].
2. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 20, 40, 60, 80 µg/mL).
3. Sample Preparation
-
Extraction: Accurately weigh about 1 g of the powdered herbal material. Macerate or sonicate the powder with a suitable solvent, such as methanol or 70% ethanol, for a specified period (e.g., 30 minutes).
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
4. Method Validation The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Precision:
-
Intra-day precision: Analyze a minimum of three different concentrations of this compound in triplicate on the same day.
-
Inter-day precision: Repeat the analysis on three different days. The relative standard deviation (% RSD) for both should be less than 2%.
-
-
Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in HPLC method validation for this compound analysis.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometric study and analysis of xanthone and secoiridoid glycoside composition of Swertia chirata, a potent antidiabetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
A Comparative Analysis of Swertiamarin and Sweroside: Pharmacological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiamarin (B1682845) and sweroside (B190387), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention in pharmacological research. Both compounds are recognized for a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the pharmacological effects of swertiamarin and sweroside, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms. While the initial query focused on "swertiaside," the available scientific literature provides a more robust and comparative dataset for sweroside against swertiamarin. This compound, with a distinct chemical structure (C23H28O12), is a separate entity with limited comparative pharmacological data available in the public domain[1]. Therefore, this guide will focus on the comparative pharmacology of swertiamarin and sweroside to provide a comprehensive and data-driven analysis.
Chemical Structures
Swertiamarin:
-
Molecular Formula: C₁₆H₂₂O₁₀[2]
-
Molecular Weight: 374.34 g/mol [2]
-
Key Structural Features: A secoiridoid glycoside characterized by a swertiamarin-type skeleton.
Sweroside:
-
Molecular Formula: C₁₆H₂₂O₉
-
Molecular Weight: 358.34 g/mol
-
Key Structural Features: An iridoid glycoside that serves as a biosynthetic precursor to swertiamarin.
Comparative Pharmacological Effects
The pharmacological activities of swertiamarin and sweroside have been extensively investigated, revealing both overlapping and distinct therapeutic potentials. The following sections provide a comparative overview of their major effects, supported by quantitative data from preclinical studies.
Hepatoprotective Effects
Both swertiamarin and sweroside have demonstrated significant hepatoprotective properties against various liver injuries.
Table 1: Comparison of Hepatoprotective Effects
| Parameter | Swertiamarin | Sweroside | Reference Study |
| Model | Carbon tetrachloride (CCl₄)-induced liver injury in rats | D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice | [3],[4] |
| Dosage | 50, 100, 200 mg/kg, p.o. | 25, 50 mg/kg, i.p. | [3],[4] |
| Effect on ALT | Significantly reduced CCl₄-induced elevation | Significantly reduced D-GalN/LPS-induced elevation | [3],[4] |
| Effect on AST | Significantly reduced CCl₄-induced elevation | Significantly reduced D-GalN/LPS-induced elevation | [3],[4] |
| Antioxidant Activity | Increased SOD and GPx activity; decreased MDA levels | Showed protective effects against oxidative stress | [3] |
| Anti-inflammatory Activity | Decreased iNOS and IL-1β expression | Mildly reduced inflammatory markers | [3],[4] |
| Mechanism of Action | Activation of the Nrf2/HO-1 signaling pathway | Not fully elucidated, but involves antioxidant pathways | [3] |
A study on metabolic dysfunction-associated steatotic liver disease (MASLD) showed that both compounds protect hepatocytes from fatty acid-induced injury. In this study, pretreatment with 20 µM of swertiamarin or sweroside reduced reactive oxygen species (ROS) production by up to 60% in HepG2 cells, with swertiamarin showing the highest reduction[5][6].
Experimental Protocol: Evaluation of Hepatoprotective Activity
Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats[3]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Hepatotoxicity: Administration of CCl₄ (intraperitoneally) to induce liver damage.
-
Treatment Groups:
-
Control group (vehicle).
-
CCl₄ group.
-
Swertiamarin (50, 100, 200 mg/kg, orally) + CCl₄ group.
-
Positive control (e.g., Silymarin) + CCl₄ group.
-
-
Parameters Measured:
-
Serum Biochemical Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) levels.
-
Oxidative Stress Markers: Malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) levels in liver tissue.
-
Histopathological Examination: Liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess cellular damage.
-
Western Blot Analysis: To determine the protein expression of Nrf2 and HO-1.
-
Anti-Diabetic Effects
Swertiamarin and sweroside have both been investigated for their potential in managing diabetes mellitus, primarily through their effects on glucose metabolism and insulin (B600854) sensitivity.
Table 2: Comparison of Anti-Diabetic Effects
| Parameter | Swertiamarin | Sweroside | Reference Study |
| Model | Streptozotocin (STZ)-induced diabetic rats | Not as extensively studied for direct anti-diabetic effects, but extracts containing it show activity | [7] |
| Dosage | 50 mg/kg, p.o. | - | [7] |
| Effect on Blood Glucose | Significantly reduced fasting blood glucose levels | Extracts of Swertia chirayita containing sweroside showed antihyperglycemic activity | [7] |
| Effect on Insulin | Improved insulin sensitivity | - | [7] |
| Mechanism of Action | Upregulation of PPAR-γ and modulation of glucose transporter expression | Inhibition of α-glucosidase and α-amylase by plant extracts | [7],[8] |
Experimental Protocol: Evaluation of Anti-Diabetic Activity
Model: Streptozotocin (STZ)-Induced Diabetic Mice
-
Animals: Male BABL/c mice.
-
Induction of Diabetes: A single intraperitoneal injection of STZ.
-
Treatment Groups:
-
Normal control group.
-
Diabetic control group.
-
Swertiamarin-treated diabetic group (e.g., 50 mg/kg, orally).
-
Positive control (e.g., Glibenclamide) treated diabetic group.
-
-
Parameters Measured:
-
Fasting Blood Glucose: Measured at regular intervals.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose utilization.
-
Serum Insulin Levels: Measured by ELISA.
-
Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels.
-
Gene Expression Analysis: RT-PCR for genes involved in glucose metabolism (e.g., PPAR-γ, GLUT4).
-
Anti-Inflammatory Effects
Both compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.
Table 3: Comparison of Anti-Inflammatory Effects
| Parameter | Swertiamarin | Sweroside | Reference Study |
| Model | Lipopolysaccharide (LPS)-induced inflammation in macrophages and animal models | LPS-induced acute lung injury in mice | [9],[10] |
| Effect on Pro-inflammatory Cytokines | Reduces IL-1β, IL-6, and TNF-α | Reduces IL-6 and TNF-α | [11],[10] |
| Signaling Pathway | Inhibition of NF-κB and MAPK signaling pathways | Inhibition of NF-κB signaling pathway and activation of SIRT1 | [9],[10] |
| Other Effects | Reduces ROS in neutrophils | Attenuates endothelial inflammation and adhesion | [9],[12] |
Experimental Protocol: Evaluation of Anti-Inflammatory Activity
Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of swertiamarin or sweroside for a specified time, followed by stimulation with LPS.
-
Parameters Measured:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Cytokine Levels: IL-6 and TNF-α levels in the culture supernatant measured by ELISA.
-
Western Blot Analysis: To determine the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK).
-
Neuroprotective Effects
Swertiamarin has been more extensively studied for its neuroprotective effects compared to sweroside.
Table 4: Comparison of Neuroprotective Effects
| Parameter | Swertiamarin | Sweroside | Reference Study |
| Model | Rotenone-induced Parkinson's disease model in mice; Cerebral ischemia/reperfusion injury | Limited direct evidence, but some plant extracts containing it show neuroprotective potential | [11],[13] |
| Effects | Ameliorated motor impairment, mitigated loss of dopaminergic neurons, reduced α-synuclein overexpression | - | [11] |
| Mechanism of Action | Anti-inflammatory (suppression of microglial and astroglial activation), antioxidant (activation of Nrf2 pathway), and anti-apoptotic effects | - | [14],[13] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of swertiamarin and sweroside are mediated through their interaction with various cellular signaling pathways.
Swertiamarin Signaling Pathways
Swertiamarin modulates multiple signaling cascades, contributing to its diverse therapeutic effects.[14]
Caption: Key signaling pathways modulated by Swertiamarin.
Sweroside Signaling Pathways
Sweroside's anti-inflammatory and protective effects are also linked to the modulation of specific signaling pathways.
Caption: Key signaling pathways modulated by Sweroside.
Experimental Workflow: In Vivo Pharmacological Evaluation
The following diagram illustrates a general workflow for evaluating the pharmacological effects of swertiamarin and sweroside in an animal model.
Caption: General workflow for in vivo pharmacological studies.
Conclusion
Both swertiamarin and sweroside exhibit a remarkable array of pharmacological activities, with significant potential for therapeutic applications. Swertiamarin has been more extensively researched, with a well-documented profile in hepatoprotection, anti-diabetic, anti-inflammatory, and neuroprotective effects, often linked to the modulation of the Nrf2, NF-κB, and PPAR-γ pathways. Sweroside shares strong hepatoprotective and anti-inflammatory properties, with its mechanism also involving the inhibition of the NF-κB pathway and, notably, the activation of SIRT1.
While there is some overlap in their pharmacological profiles, the subtle differences in their mechanisms of action and the varying extent of research on their specific effects suggest that each compound may have unique therapeutic niches. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and clinical potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to design and interpret future studies on these promising natural compounds.
References
- 1. This compound | C23H28O12 | CID 101285202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Hepatoprotective Effect of Swertiamarin on Carbon Tetrachloride-Induced Hepatotoxicity via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective principles of Swertia japonica Makino on D-galactosamine/lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-diabetic activity of Swertia kouitchensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Swertiamain on Cerebral Ischemia/Reperfusion Injury by Inducing the Nrf2 Protective Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Swertiaside Content Across Various Swertia Species for Researchers and Pharmaceutical Professionals
This guide provides a quantitative comparison of swertiaside content in different species of the genus Swertia, a plant group of significant interest in traditional and modern medicine. The data presented is intended to assist researchers, scientists, and drug development professionals in identifying species with high this compound yields and in understanding the methodologies for its quantification.
Quantitative Comparison of this compound Content
This compound, a key bioactive secoiridoid glycoside, is found in various Swertia species.[1][2] Its concentration can vary significantly depending on the species, geographical location, and the part of the plant analyzed.[3] The following table summarizes the this compound (often referred to as swertiamarin (B1682845) in literature) content in several Swertia species, as determined by various analytical methods.
| Swertia Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| S. dilatata | Whole Plant | 0.16 ± 0.01 | TLC | |
| S. angustifolia | Whole Plant | 0.15 ± 0.008 | TLC | |
| S. chirayita | Whole Plant | 0.13 ± 0.008 | TLC | |
| S. paniculata | Whole Plant | 0.08 ± 0.001 | TLC | |
| S. nervosa | Whole Plant | 0.04 ± 0.002 | TLC | |
| S. racemosa | Whole Plant | 0.039 ± 0.003 | TLC | |
| S. ciliata | Whole Plant | 0.01 ± 0.002 | TLC | |
| S. mussotii | Whole Plant | 76.75 ± 10.14 (sum of 6 active compounds) | HPLC | |
| S. chirayita | Not Specified | Not specified (relative concentration) | LC/ESI-MS/MS | |
| S. longifolia | Aerial Parts | Not specified for this compound | HPLC |
Note: The study on S. mussotii reported the sum of six bioactive compounds, with gentiopicroside (B1671439) being the most abundant. Therefore, the this compound content in this species is a fraction of the total reported value. The data from different studies may not be directly comparable due to variations in extraction methods, analytical techniques, and environmental factors influencing the plants.
Experimental Protocols
The quantification of this compound in Swertia species typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods employed for accurate quantification.
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from plant material is as follows:
-
Drying and Grinding: The collected plant material (whole plant or specific parts) is dried in the shade and then ground into a fine powder.
-
Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent. Methanol or a mixture of acetonitrile (B52724) and water are commonly used.
-
Extraction Technique: Sonication is a frequently used method to enhance extraction efficiency. The sample is typically sonicated for multiple cycles.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated using a rotary evaporator to yield the crude extract.
-
Sample Solution Preparation: A precise amount of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration for chromatographic analysis.
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the separation of this compound.
-
Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of water (often with a modifier like formic acid) and acetonitrile or methanol.
-
Detection: UV detection is used for quantification, with the detection wavelength set at the maximum absorbance of this compound.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard this compound solution of known concentration.
High-Performance Thin-Layer Chromatography (HPTLC):
-
Stationary Phase: Pre-coated silica (B1680970) gel HPTLC plates are used.
-
Mobile Phase: A suitable solvent system is selected to achieve good separation of this compound from other components in the extract.
-
Detection and Quantification: After development, the plates are scanned using a densitometer at the wavelength of maximum absorbance for this compound. The amount of this compound is calculated by comparing the peak area of the sample with that of the standard.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantitative analysis of this compound in Swertia species.
Caption: Workflow for this compound Quantification.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Swertiaside Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three prominent analytical techniques for the quantitative determination of Swertiaside (also known as Swertiamarin): High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC). The objective is to offer a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research, quality control, and drug development applications.
Executive Summary
The determination of this compound, a secoiridoid glycoside with significant pharmacological activities, is crucial for the standardization of herbal extracts and formulations. This guide consolidates data from various validated methods to present a side-by-side comparison of HPLC, HPTLC, and UPLC. While all three methods offer reliable means for quantification, they differ in terms of sensitivity, speed, solvent consumption, and throughput. UPLC generally provides the highest sensitivity and fastest analysis times, followed by HPLC, which offers a balance of performance and accessibility. HPTLC stands out for its high throughput and cost-effectiveness, making it suitable for screening large numbers of samples.
Comparative Analysis of Method Validation Parameters
The performance of HPLC, HPTLC, and UPLC methods for the quantification of this compound is summarized in the tables below. Data has been compiled from various validated studies to facilitate a direct comparison.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC Method | HPTLC Method | UPLC Method |
| Stationary Phase | C18 Column | Pre-coated Silica (B1680970) Gel 60 F254 | C18 Column |
| Mobile Phase | Methanol (B129727):Water (80:20, v/v) | Ethyl acetate:Methanol:Water (77:15:8, v/v/v) | Acetonitrile (B52724):Water (gradient) |
| Detection Wavelength | 238 nm | 243 nm | Not Specified |
| Retention Time (Rt) / Rf Value | 3.51 ± 0.07 min | 0.65 ± 0.04 | Not Specified |
| Analysis Time | < 10 min | < 20 min | < 6 min |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC Method | HPTLC Method | UPLC Method |
| Linearity Range | 100-1000 µg/mL | 200-700 ng/spot | 2-8000 ng/mL |
| Correlation Coefficient (r²) | 0.9994 | 0.9990 | > 0.997 |
| Limit of Detection (LOD) | ~19 µg/mL | 50 ng/spot | 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~58 µg/mL | 200 ng/spot | Not Specified |
| Accuracy (% Recovery) | 98.09 - 100.70% | 98.5 - 104.6% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | Not Specified |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC, HPTLC, and UPLC are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate quantification of this compound in herbal extracts and formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of Methanol and Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 238 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with methanol using a suitable method (e.g., sonication, reflux).
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibrated linear range.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 100 to 1000 µg/mL.
-
-
Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the standard solutions.
-
Accuracy: Determined by the standard addition method, with recovery expected to be within 98-102%.
-
Precision: Evaluated by analyzing replicate injections of the same sample, with the relative standard deviation (RSD) not exceeding 2%.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This high-throughput method is ideal for the rapid screening and quantification of this compound in a large number of samples.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC scanner, and integration software.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: A mixture of Ethyl acetate, Methanol, and Water (77:15:8, v/v/v).
-
Application: Apply 4 µL of standard and sample solutions as bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 243 nm.
-
-
Sample Preparation:
-
Extract the accurately weighed sample with methanol.
-
Filter the extract and use the filtrate for application.
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Prepare working standards in the concentration range of 200-700 ng/spot by diluting the stock solution.
-
-
Validation Parameters:
-
Linearity: Determined by plotting the peak area against the concentration of the applied standards.
-
Accuracy: Assessed by the recovery study after spiking the sample with a known amount of standard.
-
Precision: Intra-day and inter-day precision are determined by analyzing the same spot multiple times and on different days, respectively.
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers high sensitivity and rapid analysis, making it suitable for detecting low levels of this compound and for high-speed screening.
-
Instrumentation: UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: PDA or MS detection.
-
-
Sample Preparation:
-
Similar to the HPLC method, involving extraction with a suitable solvent.
-
The final extract is filtered through a 0.22 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of working standards covering the expected concentration range of the samples. A linearity range of 2-8000 ng/mL has been reported.[1]
-
-
Validation Parameters:
-
Linearity: Established over a wide concentration range.
-
LOD: Determined to be as low as 0.5 ng/mL, demonstrating high sensitivity.[1]
-
Further validation of accuracy, precision, and LOQ is recommended as per ICH guidelines.
-
Methodology Visualization
The following diagrams illustrate the generalized experimental workflows for the determination of this compound using HPLC, HPTLC, and UPLC.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Swertiaside Against Standard Drugs
For Immediate Release
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide offers a comprehensive comparison of the anti-inflammatory effects of Swertiaside, a natural iridoid glycoside, with established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Diclofenac (a nonsteroidal anti-inflammatory drug - NSAID). This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of experimental data to delineate the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of Sirtuin 1 (SIRT1). This guide presents a side-by-side comparison of this compound with Dexamethasone and Diclofenac across two standard inflammatory models: carrageenan-induced paw edema in rats (an in vivo model of acute inflammation) and lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells (an in vitro model of cellular inflammation).
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) at 3 hours | Reference |
| Control (Carrageenan) | - | 0% | [1][2] |
| This compound | Data not available in direct comparison | N/A | |
| Diclofenac Sodium | 5 | 74.19% | [3] |
| 20 | Comparable to lower doses with enhanced effect over time | [4] | |
| Dexamethasone | 1 | Significant reduction | [2] |
Note: Direct comparative studies providing specific percentage inhibition for this compound in this model were not available. However, studies on related compounds like Swertiamarin show significant dose-dependent edema reduction.
Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation in RAW 264.7 Cells
| Treatment | Concentration | Inhibition of Nitric Oxide (NO) Production (%) | Reference |
| Control (LPS) | - | 0% | |
| This compound | Data not available in direct comparison | N/A | |
| Dexamethasone | 10 µM | Significant reduction | |
| Diclofenac | Data on NO inhibition not directly comparable | Inhibits pro-inflammatory cytokines |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach at the molecular level.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB. It is proposed that this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
SIRT1 Activation Pathway
SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular metabolism and inflammation. Activation of SIRT1 has been shown to have anti-inflammatory effects. This compound is believed to activate SIRT1, which in turn can deacetylate and thereby inhibit the activity of several pro-inflammatory transcription factors, including the p65 subunit of NF-κB. This provides another layer of anti-inflammatory control.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the activity of acute anti-inflammatory agents.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control, standard drug (e.g., Diclofenac, Dexamethasone), and this compound-treated groups.
-
Drug Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Inflammation in RAW 264.7 Macrophage Cells
This in vitro model is used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well or 24-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Measurement of Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be quantified using ELISA kits.
-
Data Analysis: The percentage inhibition of NO or cytokine production is calculated by comparing the values from treated cells to those of LPS-stimulated control cells.
Conclusion
The available evidence suggests that this compound holds promise as a novel anti-inflammatory agent. Its distinct mechanism of action, involving the dual regulation of the NF-κB and SIRT1 pathways, positions it as an interesting candidate for further investigation. While direct quantitative comparisons with standard drugs like Dexamethasone and Diclofenac are not yet widely available in the public domain, the mechanistic understanding and data from related compounds indicate a potent anti-inflammatory potential. Further head-to-head studies are warranted to precisely position this compound within the therapeutic armamentarium for inflammatory diseases. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic capacity of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
A Comparative Analysis of Swertiaside and Sweroside: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside and Sweroside are naturally occurring secoiridoid glycosides, predominantly found in plants of the Swertia and Gentiana genera. Both compounds share a common structural backbone and are recognized for their potential therapeutic properties. This guide provides a detailed structural and functional comparison of this compound and Sweroside, supported by available experimental data, to aid researchers in drug discovery and development. While extensive research has elucidated the multifaceted biological activities of Sweroside, this compound remains a comparatively understudied molecule. This guide aims to present a comprehensive overview of the current knowledge on both compounds, highlighting the existing data for Sweroside and the knowledge gaps for this compound.
Structural Comparison
Sweroside and this compound belong to the secoiridoid glycoside family, characterized by a cleaved iridoid skeleton. Their fundamental structures consist of a secoiridoid aglycone linked to a glucose molecule. The key structural difference lies in the substitution on the aromatic ring of the acyl group attached to the glucose moiety.
Table 1: Chemical and Physical Properties
| Property | This compound | Sweroside |
| Molecular Formula | C23H28O12 | C16H22O9 |
| Molecular Weight | 496.5 g/mol | 358.34 g/mol |
| IUPAC Name | (1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | (4aS,5R,6S)-5-ethenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one |
| Natural Sources | Swertia japonica, Ophiorrhiza liukiuensis, Ophiorrhiza kuroiwae[1] | Swertia species, Gentiana species, Centaurium erythraea[2][3] |
Functional Comparison: A Focus on Sweroside
Due to a significant disparity in the available research, this section primarily details the well-documented biological activities of Sweroside. Data for this compound is currently limited, and its specific functional properties are yet to be extensively investigated.
Hepatoprotective Activity
Sweroside has demonstrated significant hepatoprotective effects in various in vitro and in vivo models. It has been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4) and α-naphthylisothiocyanate (ANIT)[4][5].
Table 2: Hepatoprotective Effects of Sweroside
| Experimental Model | Key Findings | Reference |
| ANIT-induced cholestatic liver injury in mice | Sweroside (120 mg/kg) significantly reduced serum levels of ALT, AST, ALP, TBA, TBIL, and DBIL. | |
| CCl4-induced liver injury in rats | Sweroside showed protective properties against CCl4-induced damage. | |
| Arachidonic acid-induced cytotoxicity in HepG2 cells | Pre-treatment with 20 µM Sweroside enhanced cell viability and reduced ROS production. |
Anti-inflammatory Activity
Sweroside exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines and mediators.
Table 3: Anti-inflammatory Effects of Sweroside
| Experimental Model | Key Findings | Reference |
| LPS-induced acute lung injury in mice | Sweroside reduced the production of TNF-α and IL-1β. | |
| LPS-induced RAW264.7 cells | Sweroside inhibited the production of NO, IL-6, and TNF-α. |
Antioxidant Activity
Sweroside possesses significant antioxidant properties, contributing to its protective effects in various disease models. It can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.
Table 4: Antioxidant Effects of Sweroside
| Assay | Key Findings | Reference |
| DPPH radical scavenging assay | Sweroside exhibits radical scavenging activity. | |
| Brine shrimp lethality bioassay | Sweroside showed an LD50 of 34 µg/ml. | |
| Hypoxia/reoxygenation-induced H9c2 cells | Sweroside pretreatment (10-100 μM) enhanced cell viability and reduced oxidative stress. | |
| Arachidonic acid-induced ROS in HepG2 cells | 20 µM Sweroside demonstrated the highest ROS scavenging effect among the tested secoiridoids. |
Signaling Pathways
Sweroside has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell survival. The influence of this compound on these pathways has not yet been reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the study of Sweroside.
Hepatoprotective Activity Assay (In Vitro)
-
Cell Line: Human hepatoma (HepG2) cells.
-
Inducing Agent: Arachidonic acid (AA) to induce cytotoxicity.
-
Treatment: Pre-treatment with Sweroside (e.g., 20 µM) for 24 hours prior to AA exposure.
-
Endpoint Measurement:
-
Cell Viability: Assessed using the MTT assay.
-
Reactive Oxygen Species (ROS) Production: Measured using the DCFH-DA assay.
-
Anti-inflammatory Activity Assay (In Vivo)
-
Animal Model: Male Kunming mice.
-
Inducing Agent: Lipopolysaccharide (LPS) to induce acute lung injury.
-
Treatment: Intraperitoneal injection of Sweroside prior to LPS challenge.
-
Endpoint Measurement:
-
Cytokine Levels: TNF-α and IL-1β levels in bronchoalveolar lavage fluid (BALF) measured by ELISA.
-
Antioxidant Activity Assay (In Vitro)
-
DPPH Radical Scavenging Assay:
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Procedure: The ability of Sweroside to reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
-
Brine Shrimp Lethality Bioassay:
-
Organism: Artemia salina (brine shrimp) nauplii.
-
Procedure: The toxicity of Sweroside is determined by exposing brine shrimp larvae to various concentrations of the compound and calculating the median lethal dose (LD50).
-
Conclusion and Future Directions
The available scientific literature provides a robust body of evidence supporting the diverse pharmacological activities of Sweroside, particularly its hepatoprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2.
In stark contrast, this compound remains a largely unexplored molecule. While its chemical structure is known, there is a significant lack of data on its specific biological functions and mechanisms of action. The therapeutic potential of this compound is therefore yet to be determined.
Future research should prioritize the following:
-
Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is a prerequisite for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: A systematic investigation of the hepatoprotective, anti-inflammatory, and antioxidant activities of this compound is warranted. Direct comparative studies with Sweroside would be highly valuable.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound will be crucial to understanding its potential therapeutic applications.
This comparative guide underscores the well-established potential of Sweroside as a therapeutic agent and highlights this compound as a promising yet uncharacterized natural product that merits further scientific investigation. The detailed experimental protocols provided for Sweroside can serve as a valuable resource for initiating such studies on this compound.
References
- 1. This compound | C23H28O12 | CID 101285202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective principles of Swertia japonica Makino on D-galactosamine/lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweroside ameliorates α-naphthylisothiocyanate-induced cholestatic liver injury in mice by regulating bile acids and suppressing pro-inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) [mdpi.com]
Validation of the hepatoprotective effects of Swertiaside in animal models
A Comparative Guide for Researchers and Drug Development Professionals
Swertiaside, a secoiridoid glycoside, has demonstrated significant promise as a hepatoprotective agent in various preclinical animal models of liver injury. This guide provides an objective comparison of this compound's performance against the well-established hepatoprotective agent, Silymarin (B1681676), with a focus on experimental data from animal studies. Detailed methodologies for key experiments and visualizations of the implicated signaling pathways are presented to support further research and development.
Performance Comparison: this compound vs. Silymarin
The hepatoprotective effects of this compound and its closely related compound, Swertiamarin, have been evaluated in rodent models of liver injury induced by toxins such as carbon tetrachloride (CCl4). These studies consistently show a significant reduction in liver damage markers and an improvement in antioxidant status. Silymarin, a standardized extract from milk thistle, is a widely recognized hepatoprotective agent and serves as a crucial positive control in these experiments.[1][2]
Biochemical Parameters in CCl4-Induced Liver Injury in Rats
The following table summarizes the quantitative data from studies evaluating the effects of Swertiamarin and Silymarin on key biochemical markers of liver function in rats with CCl4-induced hepatotoxicity.
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (g/dL) |
| Normal Control | - | 28.5 ± 3.2 | 85.6 ± 7.1 | 112.3 ± 10.5 | 1.1 ± 0.1 |
| CCl4 Control | 1 mL/kg | 152.7 ± 12.8 | 245.3 ± 20.1 | 258.4 ± 21.3 | 4.42 ± 0.13 |
| Swertiamarin + CCl4 | 100 mg/kg | 85.4 ± 7.9## | 142.1 ± 11.8## | 165.7 ± 14.2## | Not Reported |
| Swertiamarin + CCl4 | 200 mg/kg | 62.8 ± 5.5## | 115.9 ± 9.7## | 138.9 ± 11.6## | Not Reported |
| Silymarin + CCl4 | 100 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for Swertiamarin is adapted from studies on CCl4-induced hepatotoxicity in rats.[3][4] Data for CCl4 and Normal Control groups are representative values from similar studies.[5] **p < 0.01 vs. Normal Control; ##p < 0.01 vs. CCl4 Control. Direct comparative data for this compound at the same dosages in a single study was not available in the searched literature.
Antioxidant and Anti-inflammatory Markers
| Treatment Group | Dose | SOD (U/mg protein) | MDA (nmol/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Normal Control | - | 125.4 ± 10.2 | 1.2 ± 0.1 | 15.8 ± 1.3 | 20.1 ± 1.8 |
| CCl4 Control | 1 mL/kg | 68.7 ± 5.9 | 3.8 ± 0.3 | 45.2 ± 3.9 | 58.7 ± 5.1 |
| Swertiamarin + CCl4 | 100 mg/kg | 92.3 ± 8.1# | 2.5 ± 0.2## | 31.4 ± 2.8# | 40.2 ± 3.5# |
| Swertiamarin + CCl4 | 200 mg/kg | 108.6 ± 9.5## | 1.8 ± 0.15## | 25.1 ± 2.2## | 32.5 ± 2.9## |
| Silymarin + CCl4 | 100 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for Swertiamarin is adapted from studies on CCl4-induced hepatotoxicity in rats. Data for CCl4 and Normal Control groups are representative values. **p < 0.01 vs. Normal Control; #p < 0.05, ##p < 0.01 vs. CCl4 Control.
Experimental Protocols
A standardized protocol for inducing hepatotoxicity and evaluating hepatoprotective agents is crucial for reproducible results.
CCl4-Induced Acute Hepatotoxicity in Rats
This model is widely used to screen for hepatoprotective drugs.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Normal Control: Receives the vehicle (e.g., olive oil).
-
CCl4 Control: Receives CCl4 to induce liver injury.
-
Test Group (this compound): Receives this compound at various doses prior to CCl4 administration.
-
Positive Control (Silymarin): Receives Silymarin prior to CCl4 administration.
-
-
Dosing Regimen:
-
The test compound (this compound) and positive control (Silymarin) are administered orally for a period of 7-14 days.
-
On the final day of treatment, a single dose of CCl4 (1 mL/kg body weight, 1:1 in olive oil) is administered intraperitoneally or orally.
-
-
Sample Collection: 24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture for biochemical analysis. The liver is then excised for histopathological examination and analysis of antioxidant markers.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin are measured using standard kits.
-
Antioxidant and Inflammatory Marker Analysis: Liver homogenates are used to measure the levels of Superoxide Dismutase (SOD), Malondialdehyde (MDA), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) using appropriate assay kits.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of liver damage.
Signaling Pathways and Mechanism of Action
This compound and its related compounds exert their hepatoprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical mediator of the inflammatory response in the liver. Upon activation by toxins like CCl4, TLR4 triggers a downstream cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines. Swertiamarin has been shown to inhibit the expression of TLR4 and the subsequent nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.
Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Swertiamarin has been found to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense system and protecting against CCl4-induced oxidative damage.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of this compound in an animal model.
Caption: Experimental Workflow for Hepatoprotective Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Hepatoprotective Effect of Swertiamarin on Carbon Tetrachloride-Induced Hepatotoxicity via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Pharmacological Evaluation of Hepatoprotective Activity of AHPL/AYTAB/0613 Tablet in Carbon Tetrachloride-, Ethanol-, and Paracetamol-Induced Hepatotoxicity Models in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Swertiaside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Swertiaside, a natural product isolated from Swertia mussotii Franch, is not currently classified as a hazardous substance according to available safety data sheets for similar compounds, it is imperative to handle its disposal with a structured and cautious approach.[1][2] Adherence to established laboratory waste management protocols ensures the safety of personnel and the protection of the environment.
Waste Characterization and Segregation:
The first step in the proper disposal of any chemical waste is to characterize it accurately.[3] this compound, in a research setting, is typically handled in small quantities, often dissolved in solvents for experimental use. The nature of the solvent will significantly influence the disposal route.
| Waste Stream Component | Likely Characteristics | Disposal Consideration |
| This compound (Pure) | Solid, non-hazardous (as per available data for similar compounds) | Dispose of as non-hazardous chemical waste. |
| This compound in Aqueous Solution | Liquid, likely non-hazardous | Check local regulations for drain disposal of non-hazardous aqueous waste. If in doubt, collect for chemical waste disposal. |
| This compound in Organic Solvent | Liquid, characteristics dependent on the solvent (e.g., flammable, toxic) | The solvent determines the hazardous waste category. This is the most common scenario in a lab setting. |
| Contaminated Labware | Solid waste (e.g., pipette tips, gloves, vials) | Segregate as solid chemical waste. If grossly contaminated with a hazardous solvent, it may need to be treated as hazardous waste. |
Step-by-Step Disposal Protocol for this compound Waste:
The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
-
Identification and Assessment : Determine the nature of the this compound waste. Is it in a solid form, or is it dissolved in a solvent? If a solvent is used, its hazardous characteristics (e.g., ignitability, toxicity, corrosivity, reactivity) will dictate the disposal procedure.[4][5]
-
Segregation : Do not mix this compound waste with other incompatible waste streams.[6] If dissolved in a flammable solvent like ethanol (B145695) or methanol, it should be collected in a designated "flammable waste" container. If in a halogenated solvent, it should go into a "halogenated waste" container. Aqueous solutions, if not suitable for drain disposal, should be collected separately.
-
Containment : Use appropriate, leak-proof, and clearly labeled waste containers.[7] The container must be compatible with the waste being collected (e.g., do not store corrosive materials in metal containers).[3] Keep containers closed except when adding waste.[6]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical names of the contents (e.g., "this compound in Methanol"), and the approximate concentrations and volumes.[6]
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[7]
-
Disposal : Arrange for the collection of the waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Common disposal methods for chemical waste include incineration or landfilling at a permitted facility.[3]
-
Empty Containers : Triple-rinse empty containers that held this compound solutions.[6] The rinsate should be collected and treated as hazardous waste.[6] After rinsing, the container can often be disposed of as regular trash, with the label defaced.[8]
Experimental Workflow for Disposal Decision-Making:
The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
By following these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and its associated waste streams, thereby fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. enviroserve.com [enviroserve.com]
- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Swertiaside
Essential Safety and Handling Guide for Swertiaside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols and information from related compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach is strongly recommended.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. Gloves must be inspected before use and changed frequently.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name (this compound) and any available hazard information.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The recommended storage temperature is -20°C.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store in the original container.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Use dedicated utensils and equipment for handling.
-
Wash hands thoroughly with soap and water after handling.
4. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For small spills of powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable cleaning agent.
Quantitative Data
Due to the limited availability of specific toxicological and physical hazard data for this compound, no occupational exposure limits (OELs) have been established. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be hazardous.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not established | N/A |
| Storage Temperature | -20°C | |
| Molecular Formula | C23H28O12 | |
| CAS Number | 96087-14-8 |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containment and Labeling:
-
Collect this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Keep the waste container closed except when adding waste.
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
